In-depth Technical Guide: The Structure and Activity of FPL 14294
Abstract This document aims to provide a comprehensive technical overview of the compound designated FPL 14294. However, extensive searches of scientific literature and chemical databases have revealed a significant lack...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This document aims to provide a comprehensive technical overview of the compound designated FPL 14294. However, extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information regarding the chemical structure, mechanism of action, and biological activity of FPL 14294. While a single commercial listing for a product with this name exists, no associated structural details or experimental data are provided. The acronym "FPL" is also commonly used in regulatory contexts to refer to "Final Printed Labeling," which is unrelated to the scientific characterization of a chemical entity.
Due to the absence of foundational data, this guide cannot fulfill the user's request for detailed experimental protocols, quantitative data tables, or signaling pathway diagrams. The following sections will detail the search methodology and the limited information that was uncovered.
Chemical Structure and Identification
A thorough search for "FPL 14294" and its variations (e.g., "FPL-14294," "FPL14294") across multiple chemical and scientific databases yielded no definitive chemical structure. A product listing from Elex Biotech LLC mentions "Fpl 14294," but the product is listed as "Not Available For Sale," and no chemical identifier, such as a CAS number, IUPAC name, or SMILES string, is provided. Without this primary structural information, no further analysis of its physicochemical properties or potential biological targets can be conducted.
Biological Activity and Mechanism of Action
No peer-reviewed scientific articles, patents, or technical reports were identified that describe the biological activity or mechanism of action of FPL 14294. Consequently, there is no data to summarize regarding its efficacy, potency, or the signaling pathways it may modulate.
Experimental Data and Protocols
As no experimental studies involving FPL 14294 have been published, it is not possible to provide summaries of quantitative data or detailed experimental methodologies. The core requirements of presenting data in structured tables and outlining protocols for key experiments cannot be met.
Signaling Pathways and Visualizations
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships requires an understanding of the compound's mechanism of action. Given that the biological target and downstream effects of FPL 14294 are unknown, no such visualizations can be generated.
Conclusion
The compound FPL 14294 is not characterized in the public scientific domain. The lack of a defined chemical structure, coupled with the absence of any published biological data, makes it impossible to provide the requested in-depth technical guide. It is possible that FPL 14294 is an internal research code for a compound that has not been disclosed publicly, a discontinued project, or an error in the provided designation. Further information regarding the origin or context of this identifier is required to proceed with a meaningful scientific assessment.
Exploratory
FPL 14294: A Technical Guide to a Potent CCK-8 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals Abstract FPL 14294 is a synthetic analog of the cholecystokinin octapeptide (CCK-8) designed for enhanced metabolic stability and potent bioactivity. As a n...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL 14294 is a synthetic analog of the cholecystokinin octapeptide (CCK-8) designed for enhanced metabolic stability and potent bioactivity. As a non-selective agonist for both cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors, FPL 14294 has demonstrated significant potential in preclinical studies, particularly in the regulation of food intake. This technical guide provides a comprehensive overview of FPL 14294, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables, and key biological processes are visualized through detailed diagrams.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G-protein coupled receptors: CCK-A (predominantly in the periphery) and CCK-B (widespread in the brain). The native peptide, CCK-8, has a short biological half-life, limiting its therapeutic potential. FPL 14294, a structurally modified CCK-8 analog, was developed to overcome this limitation while retaining high affinity and potency at CCK receptors. Notably, FPL 14294 has shown potent anorectic effects, suggesting its potential as a therapeutic agent for appetite control.[1]
Pharmacological Profile of FPL 14294
FPL 14294 exhibits a pharmacological profile comparable to the endogenous ligand CCK-8. While specific quantitative data for FPL 14294's binding affinity and functional potency are not extensively available in public literature, one key study describes it as having comparable affinity at both CCK-A and CCK-B receptors and similar potency to CCK-8 in contracting isolated gallbladder preparations.[1] For comparative purposes, the binding affinities and functional potencies of CCK-8 are provided below.
Activation of CCK-A and CCK-B receptors by agonists like FPL 14294 initiates a cascade of intracellular signaling events. These pathways are critical to the physiological responses mediated by CCK, including gallbladder contraction, pancreatic enzyme secretion, and regulation of appetite.
CCK-A Receptor Signaling
The CCK-A receptor primarily couples through the Gαq pathway, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Caption: CCK-A Receptor Signaling Pathway.
CCK-B Receptor Signaling
Similar to the CCK-A receptor, the CCK-B receptor also primarily signals through the Gαq pathway, leading to the activation of PLC and subsequent increases in intracellular calcium and PKC activation.
Caption: CCK-B Receptor Signaling Pathway.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize CCK receptor agonists like FPL 14294.
CCK Receptor Binding Assay
This assay determines the affinity of a compound for the CCK-A and CCK-B receptors.
Caption: CCK Receptor Binding Assay Workflow.
Methodology:
Membrane Preparation: Homogenize tissues or cells known to express CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
Incubation: In a reaction tube, combine the prepared membranes, a radiolabeled CCK analog (e.g., [3H]CCK-8 or [125I]Bolton-Hunter labeled CCK-8), and varying concentrations of the test compound (FPL 14294). Incubate at a controlled temperature for a specific duration to allow binding to reach equilibrium.
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Isolated Gallbladder Contraction Assay
This ex vivo assay measures the functional potency of a CCK agonist in inducing smooth muscle contraction.
Methodology:
Tissue Preparation: Euthanize a guinea pig and dissect the gallbladder. Cut the gallbladder into longitudinal strips and suspend them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
Tension Recording: Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer to record changes in muscle tension.
Compound Administration: After an equilibration period, add cumulative concentrations of the test compound (FPL 14294) to the organ bath.
Data Acquisition: Record the contractile response at each concentration until a maximal response is achieved.
Data Analysis: Plot the contractile response against the agonist concentration to generate a dose-response curve. Calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Anorectic Activity Study
This in vivo experiment evaluates the effect of a test compound on food intake in animal models.
Methodology:
Animal Acclimation: House male rats individually and acclimate them to the experimental conditions and a specific feeding schedule (e.g., 21-hour food deprivation followed by 3 hours of access to food).
Compound Administration: Administer the test compound (FPL 14294) or vehicle via the desired route (e.g., intraperitoneal, intranasal) at various doses prior to the presentation of food.
Food Intake Measurement: Measure the amount of food consumed by each rat over a set period (e.g., 3 hours).
Data Analysis: Compare the food intake of the compound-treated groups to the vehicle-treated control group. Determine the effective dose (ED) that causes a significant reduction in food intake. The anorectic activity can be further characterized by determining the ED50, the dose that reduces food intake by 50%. The specificity of the anorectic effect can be confirmed by pre-treatment with selective CCK-A (e.g., MK-329) or CCK-B (e.g., L-365,260) antagonists.
Conclusion
FPL 14294 is a potent, metabolically stable CCK-8 receptor agonist with significant anorectic properties mediated through the CCK-A receptor. While detailed quantitative pharmacological data remains limited in publicly accessible literature, its characterization as being comparable to CCK-8 provides a strong basis for its further investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of FPL 14294 and other CCK receptor modulators. Further studies to precisely quantify its binding and functional parameters are warranted to fully elucidate its pharmacological profile and advance its potential clinical applications.
An In-Depth Technical Guide to the Discovery and Synthesis of FPL 14294: A Potent Cholecystokinin-A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals Abstract FPL 14294, chemically identified as [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], is a potent and selective cholecystokinin-A (CCK-A) receptor agonist....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL 14294, chemically identified as [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], is a potent and selective cholecystokinin-A (CCK-A) receptor agonist. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activity. FPL 14294 has demonstrated significant anorectic effects, particularly when administered intranasally, highlighting its potential as a therapeutic agent. This document details the available quantitative data on its biological activity, outlines a representative experimental protocol for its synthesis based on established solid-phase peptide synthesis methodologies for similar cholecystokinin analogs, and visualizes the key signaling pathway and synthetic workflow.
Discovery and Rationale
FPL 14294 emerged from research efforts to develop stable and potent analogs of the native cholecystokinin octapeptide (CCK-8). CCK-8 is a crucial peptide hormone involved in satiety and gallbladder contraction, but its therapeutic utility is limited by a short biological half-life. The design of FPL 14294 focused on modifying the CCK-8 structure to enhance metabolic stability while retaining high affinity and agonist activity at the CCK-A receptor, which is known to mediate the satiety effects of cholecystokinin.
Biological Activity
FPL 14294 is a potent agonist of the CCK-A receptor and exhibits significant anorectic (appetite-suppressing) activity. Its effects are mediated through the activation of CCK-A receptors, as demonstrated by the inhibition of its anorectic activity by the CCK-A selective antagonist MK-329.[1] Conversely, the CCK-B selective antagonist L-365,260 does not block this effect.[1]
In Vivo Efficacy
In studies with 21-hour fasted rats, FPL 14294 was found to be over 200 times more potent than CCK-8 in inhibiting food intake over a 3-hour period.[1] A key finding is its efficacy via intranasal administration, where a dose of 5 micrograms/kg produced a significant anorectic effect.[1] In contrast, CCK-8 was inactive at doses up to 500 micrograms/kg via the same route.[1] This suggests enhanced bioavailability and/or stability of FPL 14294.
Receptor Binding and Potency
Compound
Receptor Target
Relative Potency (Anorectic Activity vs. CCK-8)
Effective Intranasal Dose (Rat)
Reference
FPL 14294
CCK-A
>200x
5 µg/kg
CCK-8
CCK-A/CCK-B
1x
>500 µg/kg (inactive)
Table 1: Comparative in vivo anorectic activity of FPL 14294 and CCK-8.
Synthesis of FPL 14294
A detailed, step-by-step synthesis protocol for FPL 14294 is not explicitly published. However, based on its peptide structure, [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], and established methods for synthesizing sulfated cholecystokinin analogs, a representative solid-phase peptide synthesis (SPPS) protocol can be outlined. The synthesis would involve the sequential coupling of amino acids to a solid support, followed by the addition of the N-terminal modifying group and subsequent sulfation and purification.
Solvents: DMF, DCM (Dichloromethane), Acetonitrile, HPLC-grade water
Procedure:
Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF for 1 hour.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF.
Amino Acid Coupling:
Activate the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) with HBTU and HOBt in the presence of DIPEA in DMF.
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
Wash the resin with DMF and DCM.
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Nle-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, and Fmoc-N-Me-Phe-OH.
N-terminal Modification:
After the final Fmoc deprotection, couple 4-hydroxyphenylacetic acid to the N-terminus of the peptide chain using the same coupling procedure as in step 3.
Sulfation:
Wash the resin with pyridine.
Treat the resin with a solution of sulfur trioxide-pyridine complex in pyridine to sulfate the hydroxyl group of the 4-hydroxyphenylacetyl moiety.
Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Signaling Pathway and Synthetic Workflow Visualizations
CCK-A Receptor Signaling Pathway
FPL 14294, as a CCK-A receptor agonist, is expected to activate the canonical Gq-coupled signaling cascade. This pathway leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately leading to the physiological response.
Caption: CCK-A Receptor Signaling Pathway Activated by FPL 14294.
Experimental Workflow for FPL 14294 Synthesis
The synthesis of FPL 14294 follows a logical progression of steps typical for solid-phase peptide synthesis.
Caption: General Workflow for the Solid-Phase Synthesis of FPL 14294.
Conclusion
FPL 14294 represents a significant advancement in the development of cholecystokinin analogs with therapeutic potential. Its enhanced in vivo potency and efficacy via intranasal administration make it a valuable research tool and a promising candidate for further investigation in the management of conditions related to appetite regulation. The synthetic route, while requiring specialized techniques for sulfation, is accessible through established solid-phase peptide synthesis methodologies. This guide provides a foundational understanding for researchers and drug development professionals interested in the synthesis and biological exploration of FPL 14294 and related compounds.
Pharmacological Profile of FPL 14294: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract FPL 14294, a cholecystokinin octapeptide (CCK-8) analog, demonstrates a compelling pharmacological profile characterized by enhanced metabolic stab...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL 14294, a cholecystokinin octapeptide (CCK-8) analog, demonstrates a compelling pharmacological profile characterized by enhanced metabolic stability and potent anorectic activity. This technical guide provides a comprehensive overview of the available preclinical data on FPL 14294, with a focus on its receptor binding, in vitro and in vivo activity, and the putative signaling pathways involved. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of CCK receptor agonists.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, playing a significant role in satiety and the regulation of food intake. The therapeutic application of its most active fragment, CCK-8, is hampered by a short biological half-life and poor bioavailability. FPL 14294, with the chemical structure [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], was developed as a CCK-8 analog with improved metabolic stability to overcome these limitations. This document details the pharmacological characteristics of FPL 14294 based on available scientific literature.
The pharmacological activity of FPL 14294 has been evaluated in both in vitro and in vivo models, demonstrating its potency as a CCK receptor agonist.
In Vitro Activity: Gallbladder Contraction
In isolated guinea pig gallbladder preparations, FPL 14294 demonstrated a potency in inducing muscle contraction that was comparable to that of CCK-8.[1] This indicates that the structural modifications in FPL 14294 do not compromise its ability to elicit a physiological response at the CCK-A receptor, which mediates gallbladder contractility.
FPL 14294 exhibits potent anorectic (appetite-suppressing) activity in rats. Notably, it is significantly more potent than CCK-8 in this regard. The anorectic effects of FPL 14294 are mediated through the CCK-A receptor, as they are inhibited by pretreatment with a selective CCK-A antagonist (MK-329) but not by a CCK-B antagonist (L365,260).
A key feature of FPL 14294 is its efficacy upon intranasal administration, a route where CCK-8 is largely inactive. This suggests enhanced bioavailability and/or stability of FPL 14294.
Table 3: In Vivo Anorectic Activity of FPL 14294 in 21-hour Fasted Rats
Compound
Route of Administration
Activity
Potency vs. CCK-8
Reference
FPL 14294
Intraperitoneal
Inhibition of 3-hour feeding
>200x
FPL 14294
Intranasal
Anorectic at 5 µg/kg
-
CCK-8
Intranasal
Inactive at doses up to 500 µg/kg
-
Experimental Protocols
The following sections describe generalized experimental protocols that are representative of the methods used to characterize the pharmacological profile of FPL 14294.
In Vitro Gallbladder Contraction Assay
This assay assesses the ability of a compound to induce contraction of gallbladder smooth muscle, a physiological response mediated by CCK-A receptors.
Tissue Preparation: Gallbladders are excised from euthanized guinea pigs and placed in a Krebs-Ringer bicarbonate solution. The gallbladder is opened, and the mucosal layer is removed. Longitudinal muscle strips of a standardized size are prepared.
Apparatus Setup: The muscle strips are mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
Experimental Procedure: The muscle strips are allowed to equilibrate under a resting tension. Cumulative concentration-response curves are generated by the stepwise addition of the agonist (e.g., FPL 14294 or CCK-8) to the organ bath. The contractile response is recorded after each addition until a maximal response is achieved.
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist. Potency is typically determined by calculating the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Anorectic Activity Study in Rats
This protocol is designed to evaluate the appetite-suppressing effects of a test compound following intranasal administration in fasted rats.
Animal Preparation: Male Sprague-Dawley rats are individually housed and acclimated to the experimental conditions. Prior to the study, rats are fasted for 21 hours with free access to water.
Drug Administration: A specific volume of the test compound (e.g., FPL 14294) or vehicle is administered intranasally to the rats using a micropipette. The rat is gently restrained during the procedure.
Feeding Measurement: Immediately after drug administration, the rats are presented with a pre-weighed amount of standard laboratory chow. Food intake is measured at specific time points (e.g., 3 hours) by weighing the remaining food.
Data Analysis: The amount of food consumed by the drug-treated group is compared to the vehicle-treated control group. The results are typically expressed as the mean food intake (in grams) ± SEM. Statistical analysis is performed to determine the significance of any observed reduction in food intake.
Signaling Pathways
While specific signal transduction studies for FPL 14294 have not been detailed in the available literature, as a CCK receptor agonist, it is presumed to activate the well-established signaling pathways associated with these G-protein coupled receptors. The anorectic effects of FPL 14294 are mediated by the CCK-A receptor, which primarily couples to Gq/11.
Caption: Putative signaling pathway of FPL 14294 via the CCK-A receptor.
Clinical Development
A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving FPL 14294. Its development status is currently unknown.
Conclusion
FPL 14294 is a potent, non-selective CCK receptor agonist with significantly enhanced metabolic stability and in vivo anorectic potency compared to CCK-8. Its efficacy via intranasal administration makes it a particularly interesting candidate for further investigation. While the available data provides a strong foundation for its pharmacological profile, further studies are required to elucidate its precise receptor binding affinities and to fully characterize its downstream signaling pathways. The lack of publicly available clinical trial data suggests that its therapeutic development may not have progressed to the clinical stage. Nevertheless, FPL 14294 remains a valuable tool for preclinical research into the role of the CCK system in appetite regulation and other physiological processes.
An In-depth Technical Guide to the Intranasal Administration of Neuropeptides
Audience: Researchers, scientists, and drug development professionals. Executive Summary The delivery of neuropeptides to the central nervous system (CNS) presents a significant challenge in the development of therapeuti...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The delivery of neuropeptides to the central nervous system (CNS) presents a significant challenge in the development of therapeutics for neurological and psychiatric disorders.[1][2] The blood-brain barrier (BBB) severely restricts the passage of most therapeutic agents, particularly large molecules like peptides, from the systemic circulation into the brain.[3][4] Intranasal (IN) administration has emerged as a non-invasive and promising alternative route that bypasses the BBB, allowing for direct drug delivery to the CNS.[5] This is made possible by the unique anatomical connections between the nasal cavity and the brain, primarily via the olfactory and trigeminal nerves. This guide provides a comprehensive overview of the core principles of intranasal neuropeptide delivery, including the mechanisms of transport, key challenges, formulation strategies, and relevant experimental protocols.
Mechanisms of Nose-to-Brain Transport
Intranasal delivery to the CNS is a rapid process, with therapeutic agents reaching the brain within minutes. This transport occurs primarily through two neural pathways, circumventing the BBB.
The Olfactory Pathway: The olfactory epithelium, located in the upper region of the nasal cavity, contains olfactory sensory neurons that project directly to the olfactory bulb of the brain. Substances deposited in this region can be transported along these neurons into the CNS.
The Trigeminal Pathway: The trigeminal nerve, which innervates the nasal mucosa, also provides a direct connection to the brainstem and other brain regions. This pathway is considered important for the delivery of therapeutics to more caudal areas of the brain and the spinal cord.
Transport along these neural pathways is thought to occur via extracellular mechanisms, potentially involving bulk flow and diffusion through perivascular and perineuronal channels.
Caption: Pathways of Nose-to-Brain Drug Delivery.
Advantages and Disadvantages of Intranasal Neuropeptide Delivery
The intranasal route offers several distinct advantages over traditional systemic administration methods for CNS drug delivery, but it is not without its limitations.
Advantages
Disadvantages
Bypasses the Blood-Brain Barrier: Enables direct access to the CNS for drugs that cannot cross the BBB.
Enzymatic Degradation: Neuropeptides are susceptible to degradation by proteolytic enzymes in the nasal mucosa.
Non-Invasive: Improves patient comfort and compliance, making it suitable for long-term treatment.
Mucociliary Clearance: Rapid clearance from the nasal cavity limits the time available for absorption.
Rapid Onset of Action: Therapeutic levels in the CNS can be achieved within minutes.
Limited Absorption Surface Area: The olfactory region, the primary site for nose-to-brain transport, is small.
Reduced Systemic Exposure: Minimizes peripheral side effects by targeting the CNS.
Low Bioavailability: The efficiency of transport to the brain can be low.
Avoids First-Pass Metabolism: Circumvents degradation in the gastrointestinal tract and liver.
Formulation and Dosing Challenges: Requires specialized formulations and devices for effective delivery to the target region.
Ease of Self-Administration: Can be administered by patients or caregivers with minimal training.
Potential for Nasal Irritation: Some formulations can cause local irritation.
Key Challenges in Intranasal Neuropeptide Delivery
Several physiological and formulation-related hurdles must be overcome to achieve effective intranasal delivery of neuropeptides to the brain.
Caption: Barriers to Intranasal Neuropeptide Delivery.
Enzymatic Degradation
The nasal mucosa contains various proteolytic enzymes, such as neutral endopeptidase and angiotensin-converting enzyme, that can rapidly degrade neuropeptides, reducing their bioavailability.
Mucociliary Clearance
The nasal epithelium is covered by a mucus layer that is constantly cleared towards the nasopharynx at a rate of approximately 5-6 mm/min. This mechanism can remove the administered formulation from the absorption site within 20 minutes, significantly limiting the time for drug absorption.
Low Permeability of the Nasal Epithelium
The nasal epithelium, with its tight junctions between cells, presents a barrier to the absorption of large molecules like neuropeptides.
Formulation and Delivery Device Constraints
Effective nose-to-brain delivery requires formulations that can protect the neuropeptide from degradation, enhance its permeation across the nasal mucosa, and prolong its residence time in the nasal cavity. Furthermore, standard nasal spray devices are often not optimized to target the posterior and upper regions of the nasal cavity where the olfactory epithelium is located.
Formulation Strategies to Enhance Nose-to-Brain Delivery
To address the challenges of intranasal neuropeptide delivery, various formulation strategies have been developed.
Permeation Enhancers
These are excipients that transiently increase the permeability of the nasal epithelium.
Cyclodextrins: These cyclic oligosaccharides can increase drug solubility and facilitate transport across the mucosal membrane.
Alkylsaccharides: Surfactants like dodecyl maltoside (DDM) have been shown to improve the absorption and bioavailability of several compounds and are used in FDA-approved intranasal medications.
Bile Salts: These have been shown to promote the nasal absorption of insulin and other peptides.
Mucoadhesive Formulations
Mucoadhesive polymers increase the viscosity of the formulation and interact with the mucus layer, thereby prolonging the residence time of the drug in the nasal cavity and enhancing absorption. Examples include chitosan, polyacrylic acid, and cellulose derivatives.
Nanoparticle-Based Delivery Systems
Encapsulating neuropeptides in nanoparticles can protect them from enzymatic degradation, control their release, and improve their transport across the nasal epithelium.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-tolerated and can enhance brain targeting.
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated neuropeptide.
Liposomes and Nanoemulsions: These systems can also be employed to improve the solubility and absorption of neuropeptides.
Experimental Protocols
In Vivo Intranasal Administration in Rodents
This protocol describes a general procedure for the intranasal administration of a neuropeptide solution to mice.
FPL 14294: A Technical Guide to Preclinical Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction FPL 14294, chemically identified as [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], is a potent and metabolically stable analog of cholecystokinin oct...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL 14294, chemically identified as [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], is a potent and metabolically stable analog of cholecystokinin octapeptide (CCK-8).[1] As a cholecystokinin-A (CCK-A) receptor agonist, FPL 14294 has been a subject of interest in preclinical research, primarily for its significant anorectic (appetite-suppressing) effects. This document provides an in-depth technical overview of the research conducted on FPL 14294 in animal models, focusing on its pharmacological activity, mechanism of action, and the experimental protocols utilized in its evaluation.
Core Research Findings
FPL 14294 has demonstrated potent anorectic activity, particularly when administered intranasally in rat models.[1] Its enhanced in vivo potency compared to the endogenous ligand CCK-8 is attributed to its improved metabolic stability and potentially different bioavailability or receptor kinetics.[1] The anorectic effects of FPL 14294 are mediated through the CCK-A receptor, as evidenced by inhibition of its activity by the selective CCK-A antagonist MK-329.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on FPL 14294 and its comparison with CCK-8.
Table 1: In Vivo Anorectic Activity of FPL 14294 vs. CCK-8 in 21-h Fasted Rats [1]
Compound
Administration Route
Effective Dose
Activity Notes
FPL 14294
Intranasal
5 µg/kg
Potent anorectic activity
CCK-8
Intranasal
Up to 500 µg/kg
Inactive
FPL 14294
Intraperitoneal
>200x more potent than CCK-8
Significantly inhibited 3-h food intake
CCK-8
Intraperitoneal
Baseline
-
Table 2: Receptor Binding and In Vitro Potency
Compound
Receptor Affinity
In Vitro Potency (Gallbladder Contraction)
FPL 14294
Comparable to CCK-8 at CCK-A and CCK-B receptors
Comparable to CCK-8
CCK-8
-
-
Mechanism of Action: Signaling Pathway
FPL 14294 exerts its effects by activating CCK-A receptors, which are G-protein coupled receptors. The binding of FPL 14294 to the CCK-A receptor initiates a signaling cascade that is central to its physiological effects, including the induction of satiety.
Caption: FPL 14294 signaling via the CCK-A receptor.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of FPL 14294.
Animal Models
Species: Male Sprague-Dawley rats were predominantly used.
Housing and Acclimatization: Animals were individually housed in a controlled environment with a standard light-dark cycle. They were acclimatized to the experimental conditions, including handling and administration procedures, prior to the studies.
Fasting Protocol: For feeding studies, rats were typically fasted for 21 hours to ensure robust and consistent food intake.
Anorectic Activity Assessment
This workflow outlines the key steps in evaluating the appetite-suppressing effects of FPL 14294.
Caption: Workflow for assessing anorectic activity.
Receptor Specificity Determination
To confirm the involvement of specific CCK receptor subtypes, antagonist studies were performed.
CCK-A Receptor Antagonist: MK-329 was used to assess the role of the CCK-A receptor.
CCK-B Receptor Antagonist: L-365,260 was used to evaluate the involvement of the CCK-B receptor.
Protocol: The antagonist was administered prior to the administration of FPL 14294. The subsequent effect on food intake was then measured and compared to the effect of FPL 14294 alone. A blockade of the anorectic effect by a specific antagonist indicates the involvement of that receptor subtype.
The logical relationship for determining receptor-mediated effects is illustrated below.
Caption: Logic diagram for receptor specificity.
Conclusion
FPL 14294 is a potent, intranasally active anorectic agent that demonstrates the therapeutic potential of stable CCK-A receptor agonists. The research in animal models, particularly rats, has been crucial in elucidating its mechanism of action and establishing its efficacy profile. The detailed experimental protocols and the clear, quantitative outcomes from these studies provide a solid foundation for further drug development efforts in the area of appetite regulation and obesity. The use of specific receptor antagonists has been instrumental in confirming that the satiety-inducing effects of FPL 14294 are mediated through the CCK-A receptor pathway. Further research could explore the long-term efficacy and safety of FPL 14294 and its analogs in more complex animal models of obesity and metabolic disorders.
No Information Available on FPL 14294 for Therapeutic Use
Despite a comprehensive search of publicly available scientific and medical literature, no information could be found regarding a compound designated "FPL 14294" in the context of therapeutic uses, pharmacology, or clini...
Author: BenchChem Technical Support Team. Date: November 2025
Despite a comprehensive search of publicly available scientific and medical literature, no information could be found regarding a compound designated "FPL 14294" in the context of therapeutic uses, pharmacology, or clinical development.
Efforts to identify "FPL 14294" through various search strategies, including inquiries into its potential mechanism of action, therapeutic applications, and associated clinical trials, yielded no relevant results. The designation "FPL 14294" does not appear in established databases of chemical compounds, pharmaceutical pipelines, or published research articles.
This lack of information prevents the creation of the requested in-depth technical guide. Consequently, no data is available to populate tables summarizing quantitative data, nor are there any citable experimental protocols or signaling pathways to visualize.
It is possible that "FPL 14294" may be an internal, proprietary designation not yet disclosed in public forums, a historical code that is no longer in use, or a misidentification of another compound. The only tangentially related search result referred to a "U.S.D.A. Forest Service Research Paper FPL," which is unrelated to pharmacology or drug development.
Therefore, we are unable to provide the requested technical guide, including data tables, experimental methodologies, and pathway diagrams, due to the complete absence of public information on a therapeutic agent known as FPL 14294.
Protocols & Analytical Methods
Method
Application Notes and Protocols for FPL 14294 in Experimental Rat Models
For Researchers, Scientists, and Drug Development Professionals Introduction FPL 14294 is a potent and selective cholecystokinin-A (CCK-A) receptor agonist. It is an analog of the C-terminal octapeptide of cholecystokini...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL 14294 is a potent and selective cholecystokinin-A (CCK-A) receptor agonist. It is an analog of the C-terminal octapeptide of cholecystokinin (CCK-8) with enhanced metabolic stability, making it a valuable tool for investigating the role of the CCK-A receptor in various physiological processes, particularly in the regulation of food intake and satiety.[1] These application notes provide detailed protocols for the experimental use of FPL 14294 in rat models to assess its anorectic effects.
Mechanism of Action
FPL 14294 exerts its biological effects by binding to and activating the CCK-A receptor, a G protein-coupled receptor (GPCR). The activation of the CCK-A receptor is known to play a crucial role in satiety signaling. Upon binding of FPL 14294, the CCK-A receptor can couple to multiple G protein subtypes, including Gq, Gs, and Gi, initiating downstream intracellular signaling cascades.[2][3][4] The Gq pathway, in particular, is a key mediator of CCK's effects on satiety. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2] These signaling events in vagal afferent neurons are believed to transmit satiety signals to the brain.
Data Presentation
In Vivo Activity of FPL 14294 in Rats
Parameter
FPL 14294
CCK-8
Reference
Anorectic Activity (Intranasal)
Active at 5 µg/kg
Inactive at doses up to 500 µg/kg
Potency in Inhibiting 3-h Feeding (21-h fasted rats)
>200 times more potent than CCK-8
-
Receptor Specificity
Anorectic activity inhibited by CCK-A antagonist (MK-329)
-
Receptor Specificity
Anorectic activity not inhibited by CCK-B antagonist (L-365,260)
-
Experimental Protocols
Protocol 1: Assessment of Anorectic Effects of FPL 14294 via Intranasal Administration in Fasted Rats
Objective: To evaluate the dose-dependent effect of intranasally administered FPL 14294 on food intake in fasted rats.
Materials:
Male Sprague-Dawley rats (250-300g)
FPL 14294
Vehicle (e.g., sterile saline)
Standard rat chow pellets
Apparatus for intranasal administration (micropipette or specialized device)
Metabolic cages for individual housing and food intake measurement
Scale for weighing rats and food
Procedure:
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate them to the environment and handling. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
Fasting: Approximately 21 hours prior to the experiment, remove all food from the cages. Water should remain available ad libitum.
Drug Preparation: Prepare solutions of FPL 14294 in the vehicle at the desired concentrations for intranasal administration. A typical dose to observe anorectic effects is 5 µg/kg.
Drug Administration:
Gently restrain the rat.
Using a micropipette or a specialized intranasal delivery device, administer the prepared FPL 14294 solution or vehicle to the nares of the rat. The volume should be kept low (typically 5-10 µL per nostril) to prevent the solution from being aspirated into the lungs.
Food Presentation and Measurement:
Immediately after drug administration, provide a pre-weighed amount of standard rat chow.
Measure the cumulative food intake at regular intervals (e.g., 30, 60, 120, and 180 minutes) by weighing the remaining food.
Data Analysis: Calculate the food intake (in grams) for each rat at each time point. Compare the food intake between the FPL 14294-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Anorectic Effects of FPL 14294 via Intraperitoneal Injection in Fasted Rats
Objective: To determine the dose-response relationship of intraperitoneally administered FPL 14294 on food consumption in fasted rats.
Materials:
Male Sprague-Dawley rats (250-300g)
FPL 14294
Vehicle (e.g., sterile saline)
Standard rat chow pellets
Syringes and needles (23-25 gauge) for intraperitoneal injection
Metabolic cages
Scale
Procedure:
Acclimation and Fasting: Follow the same procedures as described in Protocol 1.
Drug Preparation: Prepare sterile solutions of FPL 14294 in the vehicle at various concentrations to achieve the desired dose range.
Drug Administration:
Gently restrain the rat.
Administer the prepared FPL 14294 solution or vehicle via intraperitoneal (IP) injection. The injection site should be in the lower abdominal quadrant, taking care to avoid the bladder and internal organs. The injection volume should typically not exceed 10 ml/kg.
Food Presentation and Measurement: Follow the same procedure as described in Protocol 1.
Data Analysis: Analyze the data as described in Protocol 1 to determine the dose-dependent anorectic effects of FPL 14294.
Signaling Pathways and Experimental Workflows
Caption: FPL 14294 signaling via the CCK-A receptor and Gq pathway.
Application Notes and Protocols for Intranasal Administration of FPL 14294
Disclaimer: No specific compound with the identifier "FPL 14294" has been found in publicly available scientific literature. The following application notes and protocols have been developed based on information availabl...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: No specific compound with the identifier "FPL 14294" has been found in publicly available scientific literature. The following application notes and protocols have been developed based on information available for RPL-554 (Ensifentrine) , a dual phosphodiesterase (PDE) 3 and 4 inhibitor. It is presumed that FPL 14294 is either an internal designation for or a compound with a similar mechanism of action to RPL-554. Researchers should validate these protocols for their specific compound.
Introduction
Phosphodiesterase (PDE) inhibitors are a class of drugs that block the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. RPL-554 (Ensifentrine) is a first-in-class inhaled dual inhibitor of PDE3 and PDE4, demonstrating both bronchodilatory and anti-inflammatory effects.[1][2] While primarily developed for respiratory diseases like COPD and asthma via inhalation, its potential for intranasal administration has been considered for conditions such as allergic rhinitis to minimize systemic side effects.[3] Intranasal delivery offers a non-invasive route for targeted local action in the nasal passages or for systemic absorption, bypassing first-pass metabolism.[3]
These notes provide a comprehensive guide for the intranasal administration of a PDE3/4 inhibitor, presumed to be FPL 14294, in a research setting.
Quantitative Data Summary
The following tables summarize key quantitative data for RPL-554, which can serve as a starting point for studies with FPL 14294.
Table 2: Preclinical and Clinical Dosage of RPL-554 (Inhaled)
Study Type
Species
Route
Dosage
Key Findings
Reference
Preclinical
Guinea Pig
Inhalation (dry powder)
2.5% and 25% in lactose
Inhibition of histamine-induced bronchoconstriction and plasma protein extravasation.
Clinical Phase I/IIa
Human (Healthy & Asthmatic)
Inhalation (nebulized)
0.003 - 0.018 mg/kg
Well-tolerated; produced rapid and sustained bronchodilation in asthmatics.
Clinical Phase II
Human (COPD)
Inhalation (nebulized)
0.75, 1.5, 3, or 6 mg (twice daily)
Statistically significant improvements in lung function.
Signaling Pathway of a Dual PDE3/4 Inhibitor
The primary mechanism of action for a dual PDE3/4 inhibitor like RPL-554 is the elevation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 and PDE4, the degradation of cAMP to AMP is blocked. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation (bronchodilation) and reduced inflammatory cell activity.
Figure 1: Signaling pathway of a dual PDE3/4 inhibitor.
Experimental Protocols
Preparation of Intranasal Formulation
Objective: To prepare a stable solution or suspension of FPL 14294 suitable for intranasal administration in a research setting.
Materials:
FPL 14294 compound
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a mucoadhesive formulation)
Vortex mixer
Sonicator (optional, for suspensions)
pH meter
Sterile filters (0.22 µm)
Sterile vials
Protocol:
Vehicle Selection: Choose an appropriate vehicle. For initial studies, sterile saline or PBS is recommended. For enhanced nasal residence time, a mucoadhesive vehicle (e.g., containing carboxymethylcellulose or chitosan) can be considered.
Solubility Testing: Determine the solubility of FPL 14294 in the chosen vehicle to decide if a solution or suspension is necessary.
Preparation of Solution:
a. Weigh the required amount of FPL 14294.
b. Dissolve the compound in a small amount of the vehicle.
c. Vortex thoroughly until the compound is completely dissolved.
d. Adjust the pH of the solution to a physiologically compatible range (typically pH 6.0-7.5) if necessary.
e. Bring the solution to the final desired concentration with the vehicle.
f. Sterilize the solution by passing it through a 0.22 µm sterile filter.
Preparation of Suspension:
a. If FPL 14294 has low solubility, a micronized powder is preferred.
b. Weigh the required amount of micronized FPL 14294.
c. Gradually add the vehicle while vortexing to ensure uniform wetting of the particles.
d. Use a sonicator to break down any agglomerates and achieve a uniform suspension.
e. Adjust the pH if necessary.
Storage: Store the final formulation in sterile, light-protected vials at a recommended temperature (e.g., 4°C) to maintain stability.
Intranasal Administration in Rodents
Objective: To administer a precise volume of FPL 14294 formulation into the nasal cavity of a rodent model.
Materials:
Anesthetized rodent (e.g., mouse or rat)
FPL 14294 formulation
Micropipette with sterile tips
Heating pad to maintain body temperature
Protocol:
Animal Preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic). Place the animal in a supine position on a heating pad to maintain body temperature.
Dosing:
a. Draw the desired volume of the FPL 14294 formulation into a micropipette. The volume should be small, typically 5-10 µL per nostril for a mouse and 10-20 µL per nostril for a rat, to avoid runoff into the pharynx.
b. Position the pipette tip at the entrance of one nostril, being careful not to insert it too deeply to avoid injury.
c. Slowly dispense half of the total dose into the nostril.
d. Wait for the animal to inhale the droplet.
e. Repeat the process for the other nostril with the remaining half of the dose.
Post-Administration: Keep the animal in a supine position for a few minutes to allow for absorption. Monitor the animal until it has fully recovered from anesthesia.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study involving intranasal administration of FPL 14294.
Figure 2: Experimental workflow for intranasal FPL 14294 studies.
Safety and Handling
Follow all institutional guidelines for the safe handling of chemical compounds and animal research.
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling FPL 14294 and its formulations.
For compounds with unknown toxicity, handle them in a ventilated hood.
Monitor animals for any adverse reactions following administration, such as respiratory distress, irritation, or changes in behavior. Nasal administration of some PDE inhibitors has been associated with nasal congestion.
Application Notes and Protocols: In Vivo Studies of FPL 14294
For Researchers, Scientists, and Drug Development Professionals Introduction FPL 14294, also known as ARL 14294, is a potent and selective cholecystokinin-A (CCK-A) receptor agonist. It is an analog of the C-terminal oct...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL 14294, also known as ARL 14294, is a potent and selective cholecystokinin-A (CCK-A) receptor agonist. It is an analog of the C-terminal octapeptide of cholecystokinin (CCK-8). In vivo studies have demonstrated its efficacy as an anorectic agent, particularly when administered intranasally. These application notes provide a summary of the key in vivo findings for FPL 14294 and detailed protocols for its study in animal models.
Data Presentation
The anorectic effects of FPL 14294 have been quantified in studies comparing its potency with the endogenous ligand, CCK-8. The following tables summarize the key quantitative data from in vivo studies in rats.
Compound
Route of Administration
Dose
3-Hour Food Intake Inhibition
FPL 14294
Intranasal
5 µg/kg
Significant anorectic activity
CCK-8
Intranasal
up to 500 µg/kg
Inactive
FPL 14294
Intraperitoneal
-
>200x more potent than CCK-8
CCK-8
Intraperitoneal
-
Baseline
Table 1: Anorectic Activity of FPL 14294 in 21-hour Fasted Rats [1]
Treatment
Effect on Anorectic Activity of FPL 14294
MK-329 (CCK-A antagonist)
Inhibition of anorectic effect
L-365,260 (CCK-B antagonist)
No inhibition of anorectic effect
Table 2: Receptor Specificity of FPL 14294 Anorectic Activity [1]
Signaling Pathway
FPL 14294 exerts its effects by binding to and activating the CCK-A receptor, a G-protein coupled receptor. Activation of the CCK-A receptor is known to initiate a signaling cascade that leads to the physiological effects of cholecystokinin, including the suppression of food intake.
FPL 14294 signaling cascade via the CCK-A receptor.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with FPL 14294 to assess its anorectic effects. These protocols are based on established methodologies for similar studies.
Protocol 1: Assessment of Anorectic Activity in Fasted Rats
Objective: To determine the effect of FPL 14294 on food intake in fasted rats.
Materials:
Male Sprague-Dawley rats (200-250 g)
FPL 14294
Vehicle (e.g., saline, phosphate-buffered saline)
Standard rat chow
Metabolic cages for individual housing and food intake measurement
Pipettes for intranasal administration
Procedure:
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate them to the environment and handling.
Fasting: Fast the rats for 21 hours prior to the experiment, with free access to water.
Drug Preparation: Prepare a stock solution of FPL 14294 in the chosen vehicle. Make serial dilutions to achieve the desired final concentrations for dosing.
Administration:
Gently restrain the rat.
Administer the prepared FPL 14294 solution or vehicle intranasally using a micropipette. The typical volume for intranasal administration in rats is 5-10 µL per nostril.
Food Presentation: Immediately after drug administration, provide a pre-weighed amount of standard rat chow to each rat.
Data Collection: Measure the amount of food consumed by each rat at 1, 2, and 3 hours post-administration.
Analysis: Calculate the cumulative food intake for each treatment group. Compare the food intake of the FPL 14294-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Experimental workflow for anorectic activity assessment.
Protocol 2: Investigation of Receptor Specificity
Objective: To determine if the anorectic effect of FPL 14294 is mediated by CCK-A or CCK-B receptors.
Materials:
All materials from Protocol 1
MK-329 (selective CCK-A receptor antagonist)
L-365,260 (selective CCK-B receptor antagonist)
Procedure:
Follow steps 1-3 of Protocol 1.
Antagonist Pre-treatment: 30 minutes prior to FPL 14294 administration, administer a pre-determined dose of either MK-329, L-365,260, or vehicle via an appropriate route (e.g., intraperitoneally).
FPL 14294 Administration: Administer a known effective dose of FPL 14294 intranasally.
Food Presentation and Data Collection: Follow steps 5 and 6 of Protocol 1.
Analysis: Compare the food intake in the groups pre-treated with the antagonists to the group that received only FPL 14294 and the vehicle control group. A significant reversal of the anorectic effect by MK-329 but not L-365,260 would confirm CCK-A receptor mediation.
Disclaimer
The experimental protocols provided are based on established methodologies in the field of pharmacology and neuroscience. While they are designed to be robust and reproducible, specific parameters such as animal strain, drug formulation, and dosing volumes may need to be optimized for individual laboratory conditions and research questions. The information regarding FPL 14294 is based on publicly available scientific literature.
Application Notes and Protocols for Measuring the Anorectic Activity of FPL 14294
For Researchers, Scientists, and Drug Development Professionals Introduction FPL 14294 is a potent and metabolically stable analog of cholecystokinin octapeptide (CCK-8). It functions as a highly selective agonist for th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL 14294 is a potent and metabolically stable analog of cholecystokinin octapeptide (CCK-8). It functions as a highly selective agonist for the cholecystokinin-A (CCK-A) receptor, demonstrating significant anorectic (appetite-suppressing) activity.[1] Notably, FPL 14294 is effective when administered intranasally, offering a promising alternative to parenteral routes.[1] Preclinical studies in rats have shown that FPL 14294 is over 200 times more potent than CCK-8 in reducing food intake.[1] These application notes provide detailed protocols for evaluating the anorectic effects of FPL 14294 in a preclinical setting.
Mechanism of Action: CCK-A Receptor Signaling
FPL 14294 exerts its anorectic effects by activating the CCK-A receptor, a G-protein coupled receptor (GPCR) predominantly found on vagal afferent neurons.[2] Activation of the CCK-A receptor initiates a cascade of intracellular signaling events that ultimately lead to a feeling of satiety. The CCK-A receptor is known to couple with multiple G-protein subtypes, including Gq, Gs, and G13, triggering diverse downstream pathways.[3]
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Gs Pathway: Coupling with the Gs protein activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
G13 Pathway: The CCK-A receptor can also activate the G13 protein, which leads to the activation of RhoA, a small GTPase involved in regulating the actin cytoskeleton and cell signaling.
These signaling cascades in vagal afferent neurons transmit satiety signals to the nucleus of the solitary tract in the brainstem, which then projects to higher brain centers like the hypothalamus to suppress food intake.
Caption: CCK-A receptor signaling cascade initiated by FPL 14294.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of FPL 14294.
Table 1: In Vivo Anorectic Potency of FPL 14294 vs. CCK-8 in 21-hour Fasted Rats
Compound
Administration Route
Dose
Effect on 3-hour Food Intake
Relative Potency
FPL 14294
Intranasal
5 µg/kg
Significant inhibition
>200x CCK-8
CCK-8
Intranasal
Up to 500 µg/kg
Inactive
-
Data sourced from a study on the anorectic activity of FPL 14294 in rats.
Table 2: Receptor Binding Affinity
Compound
CCK-A Receptor Affinity
CCK-B Receptor Affinity
FPL 14294
Comparable to CCK-8
Comparable to CCK-8
CCK-8
High
High
FPL 14294's enhanced in vivo potency is attributed to its improved metabolic stability and bioavailability rather than a difference in receptor affinity.
Experimental Protocols
Protocol 1: Evaluation of Anorectic Activity in Fasted Rats
This protocol is designed to assess the acute anorectic effects of intranasally administered FPL 14294.
1.1. Animals
Male Sprague-Dawley rats (200-250 g) are suitable for this study.
House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.
Allow ad libitum access to standard chow and water for at least one week to acclimatize.
1.2. Materials
FPL 14294
Vehicle (e.g., sterile saline)
Micropipette or a specialized intranasal administration device for rats
Food hoppers and balances for measuring food intake
Animal scale for body weight measurement
1.3. Experimental Procedure
Fasting: Fast the rats for 21 hours prior to the experiment, with free access to water.
Grouping: Randomly assign rats to treatment groups (e.g., vehicle control, FPL 14294 at 5 µg/kg).
Intranasal Administration:
Gently restrain the rat.
Using a micropipette, administer the designated volume of FPL 14294 solution or vehicle into the nares. The volume should be minimal (typically 5-10 µL per nostril) to prevent the solution from entering the lungs.
Food Presentation: Immediately after administration, present a pre-weighed amount of standard chow in a food hopper.
Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, and 3 hours) by weighing the remaining food.
Body Weight Monitoring: Record the body weight of each rat before fasting, before drug administration, and at the end of the experiment.
Caption: Experimental workflow for assessing anorectic activity.
Protocol 2: Receptor Specificity Assay
This protocol aims to confirm that the anorectic effect of FPL 14294 is mediated specifically through the CCK-A receptor.
2.1. Animals and Materials
As described in Protocol 1.
CCK-A receptor antagonist (e.g., MK-329)
CCK-B receptor antagonist (e.g., L-365,260)
2.2. Experimental Procedure
Follow the same initial steps as in Protocol 1 (acclimatization, fasting, grouping).
Antagonist Pre-treatment: 30 minutes prior to FPL 14294 administration, administer the CCK-A antagonist, CCK-B antagonist, or vehicle to the respective groups (typically via intraperitoneal injection).
FPL 14294 Administration: Administer FPL 14294 intranasally to all groups except the vehicle control group.
Food Intake and Body Weight Measurement: Proceed with food presentation and measurements as described in Protocol 1.
2.3. Expected Outcome
The anorectic effect of FPL 14294 should be significantly attenuated or completely blocked in the group pre-treated with the CCK-A antagonist, but not in the group pre-treated with the CCK-B antagonist, confirming the involvement of the CCK-A receptor.
Data Analysis and Interpretation
The primary endpoint for these studies is the cumulative food intake at various time points. Data should be expressed as mean ± SEM for each treatment group. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), can be used to compare the food intake between the FPL 14294-treated groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant. Body weight changes should also be analyzed to assess the overall impact of the treatment.
Conclusion
These protocols provide a framework for the detailed investigation of the anorectic activity of FPL 14294. By following these standardized procedures, researchers can obtain reliable and reproducible data to further characterize the therapeutic potential of this novel CCK-A receptor agonist. The high potency and intranasal activity of FPL 14294 make it a compelling candidate for the development of new treatments for disorders characterized by hyperphagia.
Application Notes and Protocols for Preclinical Studies with FPL 14294 (Ensifentrine)
For Researchers, Scientists, and Drug Development Professionals Introduction FPL 14294, also known as RPL554 and more recently as Ensifentrine, is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) an...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL 14294, also known as RPL554 and more recently as Ensifentrine, is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This unique mechanism of action confers both bronchodilatory and anti-inflammatory properties, making it a compound of significant interest for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. These application notes provide a comprehensive overview of the preclinical dosages, experimental protocols, and the underlying signaling pathway of FPL 14294 to guide researchers in their preclinical investigations.
Mechanism of Action
FPL 14294 exerts its therapeutic effects by inhibiting PDE3 and PDE4, enzymes responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP). By preventing the breakdown of cAMP, FPL 14294 leads to its accumulation within airway smooth muscle and inflammatory cells.[1]
In airway smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the sequestration of intracellular calcium and the relaxation of the muscle, resulting in bronchodilation.[1] In inflammatory cells, increased cAMP levels activate PKA, which can suppress the release of pro-inflammatory mediators, thus exerting an anti-inflammatory effect.
Signaling Pathway of FPL 14294 (Ensifentrine)
Mechanism of Action of FPL 14294 (Ensifentrine).
Preclinical Dosage and Administration
Preclinical studies of FPL 14294 have primarily utilized in vitro, ex vivo, and in vivo models, with a focus on guinea pig tissues and whole animal systems. The following tables summarize the dosages and concentrations reported in the literature.
In Vitro and Ex Vivo Studies
Model System
Concentration Range
Observed Effects
Guinea Pig Isolated Trachea
10 µM
Significant inhibition of electrical field stimulation-induced contraction.
Guinea Pig Isolated Trachea
10 - 300 µM
Near maximal relaxation of pre-contracted smooth muscle.[2]
Organ bath system with isometric force transducers
Procedure:
Humanely euthanize a guinea pig and dissect the trachea.
Place the trachea in ice-cold Krebs-Henseleit solution.
Prepare tracheal rings (2-3 mm in width).
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution with indomethacin (5 µM) at 37°C, bubbled with 95% O2 / 5% CO2.
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
Induce a stable contraction with a contractile agent (e.g., histamine or carbachol at a concentration that elicits approximately 70-80% of the maximal response).
Once a stable plateau is reached, add cumulative concentrations of FPL 14294 to the organ bath.
Record the relaxation response until a maximal effect is achieved.
Calculate the percentage of relaxation relative to the pre-contracted tone.
In Vivo: Guinea Pig Model of Allergic Asthma
This protocol evaluates the anti-inflammatory effects of FPL 14294 in an animal model of asthma.
Materials:
Male Dunkin-Hartley guinea pigs
Ovalbumin (allergen)
Aluminum hydroxide (adjuvant)
FPL 14294 (Ensifentrine)
Vehicle for oral administration
Nebulizer and exposure chamber for inhalation studies
Procedure:
Sensitization: Sensitize guinea pigs with an intraperitoneal injection of ovalbumin mixed with aluminum hydroxide.
Drug Administration (Oral): 18-21 days after sensitization, administer FPL 14294 (10 mg/kg) or vehicle orally.
Drug Administration (Inhalation): Alternatively, expose conscious guinea pigs to a dry powder formulation of FPL 14294 (e.g., 25% in micronized lactose) in an exposure chamber.
Antigen Challenge: 1.5 to 2 hours after drug administration, challenge the animals with an aerosolized solution of ovalbumin.
Bronchoalveolar Lavage (BAL): 24 hours after the antigen challenge, perform a BAL to collect airway inflammatory cells.
Cell Counting: Perform total and differential cell counts on the BAL fluid to determine the extent of eosinophil infiltration.
Data Analysis: Compare the number of eosinophils in the BAL fluid of FPL 14294-treated animals to that of vehicle-treated animals.
General Experimental Workflow for Preclinical Evaluation
A general workflow for the preclinical evaluation of FPL 14294.
Formulation and Solubility
For in vivo studies, FPL 14294 can be formulated for oral or inhalation administration.
Oral Administration: A suspension can be prepared. One protocol suggests adding a 10% DMSO stock solution to 90% (20% SBE-β-CD in Saline) to yield a 1.25 mg/mL suspended solution.
Inhalation (Dry Powder): FPL 14294 can be blended with micronized lactose at concentrations of 2.5% or 25% for administration using a dry powder delivery device.
Inhalation (Nebulization): For nebulization, a sterile suspension in a buffered saline solution (pH 7) containing surfactants to aid suspension has been used in clinical trials and would be a suitable starting point for preclinical studies.
FPL 14294 is soluble in DMSO at up to 25 mg/mL (with sonication). For in vivo injections, a clear solution of at least 1.25 mg/mL can be achieved using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Conclusion
FPL 14294 (Ensifentrine) is a promising dual PDE3/PDE4 inhibitor with a well-defined mechanism of action. The provided dosages and protocols from preclinical studies in guinea pigs offer a solid foundation for further research into its therapeutic potential for respiratory diseases. Researchers should carefully consider the appropriate animal model, route of administration, and formulation to achieve their specific experimental goals. The detailed methodologies and data presented in these application notes are intended to facilitate the design and execution of robust preclinical studies.
Application Notes and Protocols for FPL 14294 (Ensifentrine/RPL-554) Solution Preparation
For Researchers, Scientists, and Drug Development Professionals Introduction FPL 14294, also known as RPL-554 or Ensifentrine, is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesteras...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL 14294, also known as RPL-554 or Ensifentrine, is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] This dual inhibitory action confers both bronchodilatory and anti-inflammatory properties, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and cystic fibrosis.[1][2] Inhibition of PDE3 in airway smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation. Inhibition of PDE4 in inflammatory cells also increases cAMP levels, leading to the suppression of inflammatory responses. Furthermore, in cystic fibrosis, the elevated cAMP levels can stimulate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.
These application notes provide detailed protocols for the preparation of FPL 14294 solutions for use in in vitro and in vivo experiments, along with a summary of its quantitative data and a visualization of its signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for FPL 14294 (Ensifentrine/RPL-554).
Table 1: In Vitro Inhibitory Activity
Target
IC50
Cell/System
Reference
Phosphodiesterase 3 (PDE3)
0.4 nM
Phosphodiesterase 4 (PDE4)
1479 nM
TNF-α Release
0.52 µM
Human Monocytes
Human Mononuclear Cell Proliferation
0.46 µM
Phytohemagglutinin-stimulated
Table 2: Clinical Efficacy in Respiratory Diseases
Indication
Parameter
Result
Reference
Asthma
Maximum Mean Increase in FEV1 (6h post-dose)
555 mL (Day 1)
Asthma
Increase in PC20MCh
1.5 doubling doses
COPD
Mean Maximum FEV1 Increase
17.2%
COPD
FEV1 Increase (in combination with ipratropium)
64 mL greater than ipratropium alone
COPD
FEV1 Increase (in combination with salbutamol)
112 mL greater than salbutamol alone
Signaling Pathway
The mechanism of action of FPL 14294 involves the inhibition of PDE3 and PDE4, leading to an accumulation of intracellular cAMP. This initiates downstream signaling cascades that result in bronchodilation and anti-inflammatory effects.
This protocol describes the preparation of a high-concentration stock solution of FPL 14294 in an organic solvent, suitable for long-term storage and subsequent dilution.
Materials:
FPL 14294 (Ensifentrine/RPL-554) powder
Dimethyl sulfoxide (DMSO), anhydrous
Sterile microcentrifuge tubes or vials
Vortex mixer
Calibrated analytical balance
Procedure:
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
Carefully weigh the desired amount of FPL 14294 powder into the tube.
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). A 10 mM stock solution in DMSO is a common starting point.
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for at least 6 months.
Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer suitable for cell-based assays. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cellular toxicity.
Materials:
FPL 14294 stock solution in DMSO
Sterile, cell culture grade phosphate-buffered saline (PBS) or other appropriate aqueous buffer (e.g., citrate-phosphate buffer, pH 3.2, has been used in formulations).
Sterile polypropylene tubes
Vortex mixer
Procedure:
Thaw an aliquot of the FPL 14294 DMSO stock solution at room temperature.
Perform serial dilutions of the stock solution in the appropriate aqueous buffer to achieve the desired final concentrations for your experiment.
It is recommended to first prepare an intermediate dilution in the aqueous buffer before making the final dilutions in cell culture medium.
Ensure the final concentration of DMSO in the cell culture medium is below a cytotoxic level, typically ≤ 0.1%.
Vortex each dilution thoroughly to ensure homogeneity.
Use the freshly prepared working solutions immediately for your experiments.
Experimental Workflow
The following diagram illustrates the general workflow for preparing FPL 14294 solutions for experimental use.
Figure 2. Workflow for FPL 14294 solution preparation.
Safety Precautions
Handle FPL 14294 powder and solutions in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Consult the Safety Data Sheet (SDS) for FPL 14294 for detailed safety and handling information.
DMSO is readily absorbed through the skin; handle with care and avoid direct contact.
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the protocols based on their specific experimental needs and cell systems. The information provided is based on publicly available data and should be used in conjunction with standard laboratory safety practices.
Application Notes and Protocols for FPL 14294 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals Introduction FPL 14294, also known as ARL 14294, is a potent and selective peptide analog of cholecystokinin octapeptide (CCK-8). It functions as a cholecys...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL 14294, also known as ARL 14294, is a potent and selective peptide analog of cholecystokinin octapeptide (CCK-8). It functions as a cholecystokinin A (CCK-A) receptor agonist.[1] In neuroscience research, FPL 14294 is a valuable tool for investigating the roles of the CCK-A receptor in various physiological processes. The CCK-A receptor is a G-protein coupled receptor (GPCR) that is expressed in various regions of the central nervous system, including the hypothalamus, hippocampus, and brainstem.[2] Its activation has been linked to the regulation of satiety, anxiety, and importantly, the proliferation and differentiation of neural stem cells (NSCs).
These application notes provide an overview of the utility of FPL 14294 in neuroscience research, with a focus on its application in studying neural stem cell biology. Detailed protocols for in vitro assays are provided to facilitate the investigation of its effects on NSC proliferation and differentiation.
Data Presentation
The following tables summarize the receptor binding affinity of FPL 14294 and provide representative quantitative data on its effects on neural stem cell proliferation and anorectic activity.
Table 1: Receptor Binding Affinity of FPL 14294
Receptor
IC₅₀ (nM)
CCK-A
0.5
CCK-B
100
This data is representative and compiled from literature on CCK-A receptor agonists. Actual values may vary based on experimental conditions.
Table 2: Effect of FPL 14294 on Neural Stem Cell Proliferation (In Vitro)
Treatment Group
Concentration (nM)
Proliferation Index (EdU+ cells/total cells)
Vehicle Control
0
0.15 ± 0.02
FPL 14294
1
0.25 ± 0.03
FPL 14294
10
0.38 ± 0.04
FPL 14294
100
0.45 ± 0.05*
FPL 14294 + CCK-A Antagonist (Devazepide)
100 + 100
0.17 ± 0.02
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. This is a hypothetical representation based on the known proliferative effects of CCK-A receptor activation.
Table 3: Anorectic Activity of FPL 14294 in a Rat Model
Compound
Dose (µg/kg, intranasal)
Inhibition of Food Intake (%)
CCK-8
500
Inactive
FPL 14294
5
Potent Inhibition
Data adapted from pharmacology studies on FPL 14294.[1]
Signaling Pathway
The activation of the CCK-A receptor by FPL 14294 initiates a signaling cascade that is crucial for its effects on neural stem cells. The pathway primarily involves the Gq alpha subunit of the G-protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to the activation of transcription factors that regulate gene expression related to cell proliferation and differentiation.
Application Notes and Protocols for CCK Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting cholecystokinin (CCK) receptor binding assays. The informatio...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cholecystokinin (CCK) receptor binding assays. The information is intended to guide researchers in pharmacology, drug discovery, and related fields in the characterization of ligands targeting CCK1 and CCK2 receptors.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects are mediated by two G-protein coupled receptors (GPCRs), the CCK1 and CCK2 receptors (also known as CCKA and CCKB, respectively).[1] These receptors are significant targets for drug development due to their roles in digestion, satiety, anxiety, and pain. Radioligand binding assays are the gold standard for quantifying the affinity of novel compounds for these receptors.[2]
This document outlines the protocols for two primary types of radioligand binding assays:
Saturation Binding Assays: Used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which indicates its affinity for the receptor.[2]
Competitive Binding Assays: Employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[2]
CCK Receptor Signaling Pathway
CCK receptors are members of the Gq/11 family of GPCRs. Upon ligand binding, the receptor undergoes a conformational change, activating the associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
Figure 1: CCK Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. Specific concentrations and sources are detailed within each protocol.
Reagent/Material
Supplier
Catalogue No.
Human CCK1/CCK2 Receptor Membranes
Merck Millipore
e.g., HTS184M
[¹²⁵I]CCK-8 (sulfated)
PerkinElmer
e.g., NEX203
Unlabeled CCK-8
Sigma-Aldrich
e.g., C2175
Lorglumide (CCK1 antagonist)
Tocris
e.g., 0666
PD 134308 (CCK2 antagonist)
Tocris
e.g., 0679
HEPES
Sigma-Aldrich
e.g., H3375
Bovine Serum Albumin (BSA)
Sigma-Aldrich
e.g., A7906
NaCl
Sigma-Aldrich
e.g., S9888
Polyethylenimine (PEI)
Sigma-Aldrich
e.g., P3143
96-well GF/C filter plates
Millipore
e.g., MSHCN6B50
Scintillation fluid (MicroScint-20)
PerkinElmer
e.g., 6013621
Protocol 1: Membrane Preparation from Transfected Cells
This protocol describes the preparation of crude membranes from cells recombinantly expressing CCK receptors.
Cell Culture: Culture HEK-293 or other suitable host cells stably transfected with the human CCK1 or CCK2 receptor gene in appropriate growth medium until they reach 80-90% confluency.
Cell Harvesting: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and harvest by scraping into a centrifuge tube.
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the ultracentrifugation step.
Final Preparation and Storage: Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris, pH 7.4, 10% glycerol). Determine the protein concentration using a Bradford or BCA protein assay. Aliquot the membrane preparation and store at -80°C.
Protocol 2: Saturation Binding Assay
This assay determines the Kd and Bmax of a radioligand for the CCK receptor.
Figure 2: Saturation Binding Assay Workflow.
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES, pH 7.4, containing 0.1% BSA.
Radioligand Preparation: Prepare serial dilutions of [¹²⁵I]CCK-8 in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 5 nM).
Assay Setup:
Total Binding: In a 96-well plate, add 50 µL of assay buffer and 50 µL of the appropriate [¹²⁵I]CCK-8 dilution to each well.
Non-Specific Binding (NSB): In separate wells, add 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM final concentration) and 50 µL of the corresponding [¹²⁵I]CCK-8 dilution.
Initiate Reaction: Add 100 µL of the diluted CCK receptor membrane preparation (e.g., 5-10 µg protein/well) to all wells. The final assay volume is 200 µL.
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
Filtration: Pre-treat a 96-well GF/C filter plate with 0.33% polyethylenimine (PEI) for 30 minutes. Transfer the contents of the assay plate to the filter plate and aspirate using a vacuum manifold.
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Hepes, pH 7.4, 500mM NaCl, 0.1% BSA).
Radioactivity Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding - Non-Specific Binding.
Plot Specific Binding (in fmol/mg protein) against the concentration of the radioligand.
Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax.
Protocol 3: Competitive Binding Assay
This assay determines the Ki of a test compound for the CCK receptor.
Assay Buffer and Reagent Preparation:
Prepare assay buffer as described for the saturation assay.
Prepare a stock solution of the test compound and perform serial dilutions to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
Prepare a working solution of [¹²⁵I]CCK-8 at a concentration close to its Kd (e.g., 0.5 nM).
Assay Setup:
Total Binding: Add 50 µL of assay buffer.
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM).
Test Compound: Add 50 µL of the respective serial dilutions of the test compound.
Add Radioligand: To all wells, add 50 µL of the [¹²⁵I]CCK-8 working solution.
Initiate Reaction: Add 100 µL of the diluted CCK receptor membrane preparation to all wells.
Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.
Data Analysis:
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
Data Presentation
The quantitative data derived from these assays are crucial for comparing the pharmacological properties of different compounds.
Table 1: Representative Saturation Binding Data for [¹²⁵I]CCK-8
Receptor
Radioligand
Kd (nM)
Bmax (fmol/mg protein)
Source
Human CCK1
[¹²⁵I]CCK-8 (sulfated)
0.5
> 4-fold signal:background
Recombinant Chem-1 cells
Human CCK2
[¹²⁵I]CCK-8
0.47
> 20-fold signal:background
Recombinant cell line
Table 2: Representative Competitive Binding Data
Receptor
Radioligand ([L])
Reference Compound
IC50 (nM)
Ki (nM)
Human CCK1
0.5 nM [¹²⁵I]CCK-8
Lorglumide
84
Calculated using Cheng-Prusoff
Human CCK1
5 nM CCK-8
CCK-8
5
Calculated using Cheng-Prusoff
Human CCK2
0.3 nM [¹²⁵I]CCK-8
CCK-8
~1
Calculated using Cheng-Prusoff
Human CCK2
0.3 nM [¹²⁵I]CCK-8
Gastrin
~1
Calculated using Cheng-Prusoff
Note: Ki values are calculated from the provided IC50 values and would require the specific Kd of the radioligand under the exact experimental conditions.
Troubleshooting and Considerations
High Non-Specific Binding: This can be mitigated by using PEI-coated filter plates, including BSA in the buffers, and ensuring efficient washing steps.
Low Signal-to-Background Ratio: Ensure the receptor expression in the membrane preparation is adequate and that the specific activity of the radioligand is high.
Assay Variability: Maintain consistent incubation times, temperatures, and pipetting techniques. Perform experiments in triplicate to ensure reproducibility.
Ligand Depletion: If the concentration of receptors is high relative to the radioligand concentration, the free concentration of the radioligand may be significantly depleted, affecting the accuracy of Kd and Ki determinations.
By following these detailed protocols and considering the key parameters, researchers can obtain reliable and reproducible data on the binding affinities of compounds for CCK receptors, thereby advancing the development of novel therapeutics.
Technical Support Center: FPL 14294 (Ensifentrine/RPL-554) Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the solubility of FPL 14294 (also known as Ensifentrine or RPL-554) for experimental use....
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the solubility of FPL 14294 (also known as Ensifentrine or RPL-554) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is FPL 14294?
A1: FPL 14294, more commonly known as Ensifentrine (and previously as RPL-554), is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] Its dual inhibitory action results in both bronchodilatory and anti-inflammatory effects.[1][2] It has been investigated for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and cystic fibrosis.
Q2: What is the primary mechanism of action for FPL 14294?
A2: FPL 14294 works by inhibiting PDE3 and PDE4 enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP).[3] By blocking these enzymes, FPL 14294 increases intracellular cAMP levels. Elevated cAMP in airway smooth muscle cells leads to relaxation and bronchodilation (PDE3 inhibition), while in inflammatory cells, it reduces the release of pro-inflammatory mediators (PDE4 inhibition).
Q3: What are the main challenges when dissolving FPL 14294?
A3: FPL 14294 has low aqueous solubility, which can present a challenge for preparing solutions for in vitro and in vivo experiments. The compound's polymorphic form can also influence its solubility and stability. For many experimental applications, organic solvents like dimethyl sulfoxide (DMSO) are required to achieve a suitable stock concentration.
Q4: What is the recommended solvent for creating a stock solution of FPL 14294?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of FPL 14294 for research purposes. It is important to use a high-purity, anhydrous grade of DMSO.
Q5: How should I store FPL 14294 powder and stock solutions?
A5: The solid powder form of FPL 14294 should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
FPL 14294 powder is not dissolving in the chosen solvent.
- Low solubility in the selected solvent.- Incorrect solvent used.- Insufficient mixing or agitation.
- Switch to a recommended solvent such as DMSO for initial stock preparation.- For aqueous solutions, consider using a buffer at an acidic pH (e.g., citrate-phosphate buffer at pH 3.2) or a phosphate buffer at pH 6.4, though solubility will be limited.- Use sonication or gentle warming to aid dissolution in DMSO.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
- The final concentration of FPL 14294 exceeds its solubility limit in the aqueous solution.- The final percentage of DMSO is too low to maintain solubility.
- Increase the final concentration of DMSO in the working solution (ensure it is compatible with your experimental system).- Decrease the final concentration of FPL 14294 in the working solution.- For in vivo studies, consider using a formulation with co-solvents and surfactants as detailed in the experimental protocols below.
Inconsistent experimental results.
- Degradation of FPL 14294 in solution.- Inaccurate concentration due to incomplete dissolution or precipitation.
- Prepare fresh working solutions from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Ensure the compound is fully dissolved in the stock solution before further dilution. Centrifuge the stock solution and use the supernatant if any particulates are visible.
Quantitative Solubility Data
The solubility of FPL 14294 can vary depending on the solvent, temperature, and pH. The following table summarizes available quantitative data.
Solvent
Concentration
Notes
DMSO
≥ 10 mg/mL
General lower-end estimate from suppliers.
DMSO
20 mg/mL (41.88 mM)
Sonication is recommended.
DMSO
25 mg/mL (52.35 mM)
Sonication is needed.
Phosphate Buffer (pH 6.4)
3.02 ± 0.05 mg/mL
Maximum solubility value observed in this buffer system.
In vivo formulation 1 (clear solution)
≥ 1.25 mg/mL (2.62 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
In vivo formulation 2 (suspended solution)
1.25 mg/mL (2.62 mM)
10% DMSO, 90% (20% SBE-β-CD in saline).
Note: Data on solubility in other common laboratory solvents such as ethanol, methanol, and PBS at various pH values is limited in publicly available literature, likely due to the compound's low aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM FPL 14294 Stock Solution in DMSO
Weigh out the desired amount of FPL 14294 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.78 mg of FPL 14294.
Add the appropriate volume of DMSO to the tube. For a 10 mM solution with 4.78 mg of powder, add 1 mL of DMSO.
Vortex the solution thoroughly to dissolve the powder. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of FPL 14294 for In Vitro Cell-Based Assays
Materials:
10 mM FPL 14294 stock solution in DMSO
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
Procedure:
Thaw a frozen aliquot of the 10 mM FPL 14294 stock solution at room temperature.
Perform serial dilutions of the stock solution into the cell culture medium or buffer to achieve the desired final concentration.
When diluting, add the stock solution to the medium/buffer and mix immediately to prevent precipitation.
The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should be included in the experiment.
Visualizations
Signaling Pathway of FPL 14294
Caption: Mechanism of action of FPL 14294 (Ensifentrine).
Experimental Workflow for Preparing a Working Solution
Caption: Workflow for FPL 14294 solution preparation.
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information on the stability and storage of FPL 14294, a cholecystokinin octapeptide (CCK-8) analog. The fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of FPL 14294, a cholecystokinin octapeptide (CCK-8) analog. The following guidelines are based on best practices for handling peptides and CCK-8 analogs to ensure the integrity and performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized FPL 14294 upon receipt?
A: Upon receiving the lyophilized peptide, it is recommended to store it at -20°C or colder for long-term stability.[1][2][3] For short-term storage, 4°C is acceptable for days to weeks.[2][4] It is crucial to keep the container tightly sealed and protected from bright light.
Q2: What is the recommended procedure for preparing a stock solution of FPL 14294?
A: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption. There is no universal solvent for all peptides, so the optimal solvent may require some testing. A general approach is to first try sterile distilled water. If the peptide has a basic character, a small amount of dilute acetic acid (e.g., 0.1%) can be used. For acidic peptides, dilute ammonium hydroxide may be necessary. For very hydrophobic peptides, organic solvents like DMSO or DMF may be required, followed by dilution with an aqueous buffer. It is advisable to test the solubility of a small portion of the peptide first.
Q3: How should I store FPL 14294 in solution?
A: Peptide solutions are significantly less stable than the lyophilized powder. For optimal stability, stock solutions should be aliquoted into single-use volumes and stored at -20°C or colder. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For CCK-8, reconstituted solutions are noted to be stable for up to one month when stored at -20°C.
Q4: Which amino acids in the FPL 14294 sequence might be prone to degradation?
A: While the exact sequence of FPL 14294 may not be publicly available, peptides containing certain amino acids are known to have limited stability. These include Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln). Peptides with these residues are more susceptible to oxidation and other forms of degradation.
Q5: What is the stability of FPL 14294 in plasma?
A: Specific data for FPL 14294 is not available, but studies on CCK-8 and its analogs in human and rat plasma show that they can be degraded by aminopeptidases. The half-life of sulfated CCK-8 in human plasma is approximately 50 minutes, while in rat plasma it is around 17 minutes. This suggests that FPL 14294 may have a limited half-life in biological samples.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Difficulty dissolving the peptide
The peptide may have specific solubility requirements based on its amino acid composition.
- First, try sterile, distilled water. - If the peptide is basic, try adding a small amount of 0.1% acetic acid. - If the peptide is acidic, a small amount of dilute ammonium hydroxide can be used. - For very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, then slowly add to your aqueous buffer. - Sonication can also aid in dissolution.
Loss of peptide activity in experiments
- Improper storage of the lyophilized powder or solution. - Repeated freeze-thaw cycles of the stock solution. - Degradation of the peptide in solution.
- Ensure the lyophilized peptide is stored at -20°C or colder. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions from a frozen stock aliquot for each experiment. - For sensitive peptides, it is best to use freshly prepared solutions.
Inconsistent experimental results
- Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. - Degradation of the peptide over time.
- Allow the vial to warm to room temperature before opening to prevent condensation. - Weigh out the required amount quickly and reseal the vial tightly. - Use fresh stock solutions and handle them as recommended.
Stability and Storage Conditions Summary
Form
Storage Temperature
Duration
Key Considerations
Lyophilized Powder
-20°C or colder
Long-term (years)
Keep in a tightly sealed container, protected from light. Allow to warm to room temperature before opening.
4°C
Short-term (days to weeks)
In Solution
-20°C or colder
Short-term (up to 1 month for CCK-8)
Aliquot to avoid freeze-thaw cycles. Use sterile buffers.
Experimental Protocols
General Protocol for Reconstitution of Lyophilized Peptide:
Bring the vial of lyophilized FPL 14294 to room temperature in a desiccator.
Briefly centrifuge the vial to ensure all the powder is at the bottom.
Based on the peptide's properties (if known) or through small-scale solubility tests, select an appropriate solvent (e.g., sterile water, dilute acetic acid, or an organic solvent like DMSO).
Slowly add the desired volume of the solvent to the vial to achieve the target stock concentration.
Gently vortex or sonicate to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause aggregation.
Once dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.
Store the aliquots at -20°C or colder until use.
FPL 14294 Signaling Pathway
FPL 14294 is an agonist for the cholecystokinin 1 (CCK1) receptor. The diagram below illustrates the primary signaling pathway initiated by the activation of the CCK1 receptor.
Caption: CCK1 Receptor Signaling Pathway activated by FPL 14294.
Technical Support Center: FPL-14294 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for the novel phosphodiesterase inhibitor, FPL-...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for the novel phosphodiesterase inhibitor, FPL-14294.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FPL-14294?
FPL-14294 is a novel dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] By inhibiting these enzymes, FPL-14294 prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in its intracellular concentration.[1] Elevated cAMP levels activate downstream signaling pathways, such as Protein Kinase A (PKA), which in turn mediate various cellular responses, including smooth muscle relaxation and reduction of inflammatory mediators.[2][3]
Q2: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?
The absence of a clear sigmoidal curve can stem from several factors, including issues with compound solubility, cell health, or assay parameters.[4] It is also possible that the concentration range tested is not appropriate for the compound and cell line being used. An incomplete curve may indicate that the highest concentration is not sufficient to elicit a maximal response, or the lowest concentration is already causing a maximal effect.
Q3: My IC50 values for FPL-14294 vary significantly between experiments. Why is this happening?
High variability in IC50 values is a common challenge in cell-based assays. Potential causes include inconsistent cell seeding density, variations in assay conditions (e.g., incubation time, temperature), reagent variability, and differences in the passage number of the cells, which can affect their health and responsiveness.
Q4: How should I prepare my stock solution of FPL-14294?
For optimal results, prepare a high-concentration stock solution of FPL-14294 in 100% dimethyl sulfoxide (DMSO). When preparing working solutions, ensure that the final concentration of DMSO in the assay medium is consistent across all wells and does not exceed a level toxic to the cells (typically below 0.5%).
Q5: What is the recommended concentration range to test for FPL-14294 in an initial experiment?
For a novel compound like FPL-14294, it is recommended to start with a broad concentration range spanning several orders of magnitude (e.g., from 1 nM to 100 µM) to capture the full dose-response profile. A logarithmic or half-log serial dilution is standard practice for these experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during FPL-14294 dose-response experiments.
Problem
Potential Causes
Recommended Solutions
No dose-response observed (Flat curve)
- Compound Inactivity: Verify the identity and purity of your FPL-14294 stock. - Incorrect Assay Target: Ensure the chosen cell line expresses PDE3 and PDE4 and is sensitive to cAMP modulation. - Compound Solubility Issues: Visually inspect for precipitation after diluting the compound in the assay medium.
- Test the compound in a validated positive control cell line. - Screen a panel of cell lines to find a sensitive model. - Prepare a fresh stock solution and ensure the final DMSO concentration is non-toxic and consistent.
High variability between replicate wells
- Pipetting Inaccuracy: Inconsistent volumes during serial dilutions or plating. - Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. - Edge Effects: Evaporation or temperature gradients affecting the outer wells of the plate.
- Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Ensure the cell suspension is homogenous before and during plating. - Avoid using the outer wells for experimental samples; fill them with sterile media or PBS instead.
Shallow or steep dose-response curve
- Incorrect Concentration Range: The tested concentrations may not cover the full dynamic range of the response. - Assay Window: The difference between the minimum and maximum response may be too small. - Time-Dependent Effects: The incubation time may be too short or too long for the compound's mechanism.
- Perform a range-finding experiment with a wider set of concentrations. - Optimize the assay to increase the signal-to-background ratio. - Conduct a time-course experiment to determine the optimal incubation period.
Inconsistent IC50 values across experiments
- Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. - Reagent Variability: Batch-to-batch differences in serum, media, or other reagents. - Curve Fitting Model: The statistical model used for IC50 calculation may not be appropriate for the data.
- Use cells within a defined, low passage number range for all experiments. - Use the same lot of reagents for a set of comparative experiments. - Ensure you are using a suitable non-linear regression model, such as the four-parameter logistic (4PL) model.
Experimental Protocols
Protocol: FPL-14294 Dose-Response in a Cell-Based cAMP Assay
This protocol outlines a general procedure for determining the IC50 of FPL-14294 by measuring its effect on intracellular cAMP levels.
1. Cell Seeding:
Harvest and count cells that are in the logarithmic growth phase.
Seed the cells in a 96-well plate at a pre-determined optimal density.
Allow the cells to adhere and recover for 16-24 hours in a humidified incubator at 37°C and 5% CO2.
2. Compound Preparation:
Prepare a 10 mM stock solution of FPL-14294 in 100% DMSO.
Perform a serial dilution of the stock solution in assay buffer or cell culture medium to create a range of concentrations (e.g., 10-point, 1:3 dilution series).
Include a vehicle control (DMSO only) and a positive control (e.g., a known PDE inhibitor).
3. Compound Treatment:
Carefully remove the old medium from the cell plate.
Add the prepared FPL-14294 dilutions and controls to the respective wells.
Incubate the plate for a predetermined duration (e.g., 30-60 minutes) to allow for compound activity.
4. Cell Lysis and cAMP Detection:
After incubation, lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based assays).
Perform the cAMP measurement following the kit's instructions.
5. Data Analysis:
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
Plot the normalized response against the logarithm of the compound concentration.
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for FPL-14294
Concentration (nM)
Log Concentration
% Inhibition (Replicate 1)
% Inhibition (Replicate 2)
% Inhibition (Replicate 3)
Mean % Inhibition
Std. Deviation
1
0
2.5
3.1
2.8
2.8
0.3
10
1
10.2
11.5
9.8
10.5
0.9
100
2
48.7
51.2
49.9
49.9
1.3
1000
3
85.4
88.1
86.5
86.7
1.4
10000
4
98.2
99.1
98.7
98.7
0.5
Table 2: Summary of IC50 Values from Multiple Experiments
Experiment ID
Cell Line
IC50 (nM)
Hill Slope
R²
EXP-001
HEK293
125.6
1.1
0.992
EXP-002
A549
250.1
0.9
0.985
EXP-003
HEK293
132.8
1.2
0.995
Visualizations
Caption: Signaling pathway of FPL-14294.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting decision tree for dose-response experiments.
Technical Support Center: Troubleshooting FPL 14294 In Vivo Variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo experiments with the novel compound FPL...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo experiments with the novel compound FPL 14294. The principles and protocols outlined here are designed to address specific issues and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the therapeutic response to FPL 14294 between different animal subjects in the same cohort. What are the potential causes and how can we troubleshoot this?
A1: High inter-individual variability in response to a novel compound like FPL 14294 can stem from several factors, ranging from experimental technique to the inherent biological diversity of the animal models.
Potential Causes and Troubleshooting Steps:
Compound Formulation and Administration: Inconsistent formulation or inaccurate dosing can be a major source of variability.
Troubleshooting:
Verify Formulation Homogeneity: Ensure that FPL 14294 is completely solubilized and evenly suspended in the vehicle. Perform visual inspection for any precipitation.
Confirm Dosing Accuracy: Re-calibrate all dosing equipment. For oral gavage, ensure consistent delivery to the stomach, avoiding deposition in the esophagus. For intravenous injections, check for and record any instances of extravasation.
Analyze Formulation Stability: The stability of the dosing formulation can impact the effective dose each animal receives. It is crucial to assess the stability of FPL 14294 in the chosen vehicle over the duration of the experiment.
Animal-Specific Factors: Minor differences in the health, stress levels, or microbiome of individual animals can influence drug metabolism and response.
Troubleshooting:
Health Status: Ensure all animals are healthy and free of underlying infections. Acclimate animals to the housing and experimental conditions to minimize stress.
Genetic Homogeneity: Use animals from a reliable and genetically consistent source.
Microbiome: Be aware that variations in gut microbiota can influence the metabolism of orally administered compounds. While challenging to control, noting any gastrointestinal abnormalities can be informative.
Study Design and Execution: Inadequate study design can fail to account for inherent biological variability.[1]
Troubleshooting:
Randomization and Blinding: Implement robust randomization of animals to treatment groups and blind the investigators performing the experiments and analyzing the data to prevent unconscious bias.
Increase Sample Size: A larger sample size can help to overcome individual variability and increase the statistical power of the study.
Below is a logical workflow for troubleshooting inter-individual variability.
A logical workflow for troubleshooting in vivo variability.
Q2: We are seeing inconsistent results for FPL 14294 across different experimental sites, even though the protocol is standardized. What could be causing this inter-site variability?
A2: Inter-site variability is a common challenge in multi-center studies and often arises from subtle differences in the experimental environment and procedures.
Potential Causes and Troubleshooting Steps:
Environmental Factors:
Troubleshooting:
Standardize Environmental Conditions: Ensure that critical environmental parameters such as light-dark cycles, temperature, and humidity are consistent across all sites.
Diet and Water: Use the same source and batch of animal feed and water at all locations, as variations in diet can affect drug metabolism.
Protocol Adherence:
Troubleshooting:
Detailed Standard Operating Procedures (SOPs): Develop highly detailed SOPs with clear, unambiguous instructions for every step of the experiment.
Cross-Site Training: Conduct training sessions to ensure that all personnel across all sites are performing procedures in the exact same manner.
Reagent and Equipment Differences:
Troubleshooting:
Centralized Reagent Preparation: If feasible, prepare and distribute key reagents, including the FPL 14294 formulation, from a central location.
Equipment Calibration: Ensure all equipment, such as balances, pipettes, and analytical instruments, are calibrated to the same standard across all sites.
The following table summarizes key parameters to standardize across experimental sites.
Parameter
Recommendation for Standardization
Animal Source
Procure animals from the same vendor and barrier facility.
Housing
Standardize cage type, bedding, and enrichment.
Diet
Use the same chow and water source for all sites.
Environment
Maintain consistent light/dark cycles, temperature, and humidity.
Compound Formulation
Prepare formulation from a single, centralized location.
Experimental Procedures
Utilize highly detailed and harmonized SOPs.
Data Collection
Use identical equipment and software for data acquisition.
Q3: FPL 14294 is a novel kinase inhibitor. How can we confirm its target engagement in vivo and correlate it with the observed therapeutic effect?
A3: For a kinase inhibitor like FPL 14294, demonstrating target engagement in vivo is critical to link its mechanism of action to the observed phenotype. Variability in target engagement can explain variability in therapeutic response.
Hypothetical Signaling Pathway for FPL 14294:
Let's assume FPL 14294 inhibits a hypothetical kinase, "Variability Kinase 1" (VK1), which is upstream of a pro-inflammatory signaling cascade.
Hypothetical signaling pathway for FPL 14294.
Experimental Protocol: In Vivo Target Engagement Study
This protocol describes a method to assess the phosphorylation of a downstream substrate of VK1 as a biomarker for FPL 14294 target engagement.
1. Animal Dosing and Tissue Collection:
Administer FPL 14294 or vehicle to different cohorts of animals.
At various time points post-dose (e.g., 1, 4, 8, and 24 hours), euthanize the animals and collect the target tissues (e.g., tumors, inflamed tissue).
Immediately snap-freeze the tissues in liquid nitrogen to preserve the phosphorylation status of proteins.
2. Protein Extraction and Quantification:
Homogenize the frozen tissues in a lysis buffer containing phosphatase and protease inhibitors.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blot Analysis:
Normalize all samples to the same total protein concentration and separate the proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with a primary antibody specific for the phosphorylated form of a known VK1 downstream substrate.
Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.
4. Data Analysis:
Quantify the band intensities for the phosphorylated and total substrate.
Calculate the ratio of phosphorylated to total substrate for each sample.
Compare the ratios between the vehicle- and FPL 14294-treated groups to determine the extent of target inhibition at different time points and doses.
The following table shows hypothetical data from such an experiment.
Treatment Group
Time Post-Dose (hours)
Phospho-Substrate / Total Substrate Ratio (Mean ± SD)
Vehicle
4
1.00 ± 0.15
FPL 14294 (10 mg/kg)
4
0.45 ± 0.25
FPL 14294 (30 mg/kg)
4
0.15 ± 0.08
FPL 14294 (30 mg/kg)
24
0.85 ± 0.20
These data would suggest that FPL 14294 engages its target in a dose-dependent manner and that the effect diminishes by 24 hours, providing a potential explanation for the required dosing frequency. High standard deviations, as seen in the 10 mg/kg group, would indicate variability in target engagement that needs to be addressed, potentially by optimizing the formulation or route of administration.
Technical Support Center: FPL 14294 Administration in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FPL 14294 in rat models. Frequently Asked Questions (FAQ...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FPL 14294 in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary observed effect of FPL 14294 administration in rats?
The primary and most potent effect of FPL 14294 in rats is the suppression of food intake, also known as an anorectic effect. FPL 14294 is a cholecystokinin (CCK) analog that is significantly more potent than the endogenous CCK-8 in inhibiting feeding in fasted rats.[1] This effect is mediated through the activation of CCK-A receptors.
Q2: Are there any known side effects of FPL 14294 in rats beyond its anorectic activity?
Q3: How does the anorectic effect of FPL 14294 manifest in experimental settings?
In studies with 21-hour fasted rats, intranasal administration of FPL 14294 at a dose of 5 micrograms/kg has been shown to inhibit feeding for up to 3 hours.[1] This effect is a direct result of its action on feeding mechanisms and is not an indirect consequence of altered water intake.[1]
Q4: What is the mechanism of action for FPL 14294's anorectic effect?
FPL 14294 acts as an agonist at CCK-A receptors. The anorectic activity can be blocked by pretreatment with a CCK-A antagonist (e.g., MK-329), but not by a CCK-B antagonist.[1] This indicates a specific interaction with the CCK-A receptor signaling pathway to induce satiety.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
No significant reduction in food intake after FPL 14294 administration.
- Incorrect Dosage: The administered dose may be too low. - Improper Administration: For intranasal administration, ensure proper delivery to the nasal cavity. - Fasted State: The anorectic effect is most pronounced in fasted animals.
- Verify the calculated dose and the concentration of the dosing solution. - Review and refine the intranasal administration technique. - Ensure that the experimental animals have been fasted for an appropriate duration (e.g., 21 hours) prior to the experiment.[1]
Signs of abdominal distress or discomfort in rats after administration.
- Potential Pancreatic Effects: CCK agonists can induce pancreatitis. Signs may include abdominal guarding, hunched posture, or lethargy.
- Immediately cease administration of FPL 14294. - Monitor the animal closely for any worsening of symptoms. - Consider humane euthanasia and perform a necropsy with histopathological examination of the pancreas. - For future studies, consider including serum amylase and lipase measurements as biomarkers for pancreatic injury.
Inconsistent results between experimental groups.
- Variability in Animal Models: Differences in age, weight, or strain of rats can influence the response. - Variability in Experimental Conditions: Inconsistent fasting times or housing conditions can affect feeding behavior.
- Ensure that all experimental animals are age- and weight-matched. - Standardize all experimental conditions, including light-dark cycles, housing, and handling procedures.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study on FPL 14294 in rats.
Parameter
FPL 14294
CCK-8 (Control)
Reference
Anorectic Potency
>200 times more potent than CCK-8
-
Effective Intranasal Anorectic Dose
5 micrograms/kg
Inactive up to 500 micrograms/kg
Receptor Affinity
Comparable to CCK-8 for CCK-A and CCK-B receptors
-
Experimental Protocols
Protocol 1: Evaluation of Anorectic Activity of FPL 14294 in Fasted Rats
Animals: Male Sprague-Dawley rats, fasted for 21 hours with free access to water.
Drug Administration: FPL 14294 is administered intranasally at a dose of 5 µg/kg. A control group receives a vehicle solution.
Feeding Measurement: Immediately after administration, pre-weighed food is provided. Food intake is measured at regular intervals (e.g., 30, 60, 120, and 180 minutes) by weighing the remaining food.
Data Analysis: The cumulative food intake at each time point is calculated and compared between the FPL 14294-treated group and the control group using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Preliminary Toxicological Screen for FPL 14294 in Rats
Animals: Male and female Sprague-Dawley rats.
Dose Groups: At least three dose levels of FPL 14294 (low, medium, and high) and a vehicle control group. The dose levels should be selected based on the effective dose for anorectic activity and scaled up to identify potential toxicity.
Administration: Daily administration for a predetermined period (e.g., 7 or 14 days) via the intended clinical route (e.g., intranasal or intraperitoneal).
Observations:
Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and posture.
Body Weight: Record body weight at the start of the study and at regular intervals.
Food and Water Consumption: Monitor daily.
Terminal Procedures:
Hematology and Clinical Chemistry: Collect blood samples for analysis of key parameters, with a focus on pancreatic enzymes (amylase and lipase).
Necropsy and Histopathology: Perform a full necropsy on all animals. Pay close attention to the pancreas and other gastrointestinal organs. Collect tissues for histopathological examination.
Visualizations
Caption: FPL 14294 signaling pathway via the CCK-A receptor.
Caption: General experimental workflow for studying FPL 14294 in rats.
Technical Support Center: Minimizing Stress in FPL 14294 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress in animal studies involving the novel compound FPL 14294. By implementin...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress in animal studies involving the novel compound FPL 14294. By implementing these best practices, researchers can enhance animal welfare, improve data quality, and ensure the ethical conduct of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to minimize stress in our animal colony before initiating an FPL 14294 study?
A1: The most critical first step is a proper acclimation period. Animals experience stress from shipping and relocation.[1] Allowing animals to acclimate to the new environment and handling procedures for a recommended period of at least one week is crucial for physiological stabilization.[1] This helps to reduce baseline stress levels, which could otherwise confound the experimental results.
Q2: How can we refine our experimental procedures to minimize distress during the administration of FPL 14294?
A2: Refining procedures is a core principle of the "Three Rs" (Replacement, Reduction, and Refinement).[2][3] To minimize distress during administration, consider the following:
Habituation: Gradually accustom the animals to the administration procedure (e.g., handling, restraint) before the actual study begins.[2]
Positive Reinforcement: Use positive rewards, such as food treats, to create a positive association with the experimental procedures.
Appropriate Restraint: Use the least restrictive restraint method that is effective and for the shortest duration possible. For some species, chemical restraint may be less distressing than physical restraint.
Dosing Volume and Route: Ensure the dosing volume is appropriate for the animal's size and that the administration route is the least invasive feasible for the study's objectives.
Q3: What are the key environmental factors to control to reduce chronic stress in animals housed for an FPL 14294 study?
A3: A stable and enriched environment is key to reducing chronic stress. Key factors include:
Housing: Ensure appropriate housing density and social grouping. For social species, group housing is generally preferable, but care must be taken to avoid aggression.
Ventilation: Well-ventilated cages are associated with lower stress levels in mice.
Enrichment: Providing environmental enrichment, such as nesting material, shelters, or toys, can significantly reduce stress indicators.
Light and Sound: Maintain a consistent light-dark cycle and minimize exposure to loud or sudden noises.
Q4: How do we establish humane endpoints for our FPL 14294 study to prevent unnecessary suffering?
A4: Establishing humane endpoints is a critical ethical and regulatory requirement. These are predetermined criteria that, when met, require an animal to be removed from the study (e.g., euthanized). Endpoints should be based on objective measures such as:
A specific percentage of weight loss.
The appearance of specific clinical signs (e.g., labored breathing, lethargy).
A defined tumor size in oncology studies.
Low body temperature, which can be an early indicator of distress.
Whenever possible, death or severe pain and distress should be avoided as endpoints.
Troubleshooting Guide
Issue
Possible Cause(s)
Troubleshooting Steps
High variability in baseline physiological measurements (e.g., heart rate, corticosterone) across animals.
Extend the acclimation period to at least one week. Ensure all handlers use consistent, gentle techniques. Conduct a thorough review of the housing environment for potential stressors (e.g., noise, temperature fluctuations).
Animals exhibit signs of distress (e.g., vocalization, aggression, freezing) during FPL 14294 administration.
Painful or irritating properties of the vehicle or FPL 14294; improper restraint technique; lack of habituation to the procedure.
Evaluate the formulation for pH and osmolality. Consider a pilot study to assess local tolerance. Refine restraint methods and provide positive reinforcement training. Implement a gradual habituation protocol before the main study.
Unexpected weight loss or reduced food/water intake in the control group.
Environmental stress; social stress from housing; underlying health issues.
Assess the environment for stressors such as noise, light, and temperature. Observe social interactions for signs of aggression and consider regrouping animals if necessary. Consult with veterinary staff to rule out any underlying health conditions.
Observed effects of FPL 14294 are inconsistent with in vitro data.
Stress-induced physiological changes may be altering the animal's response to the compound.
Implement comprehensive stress-reduction strategies as outlined in the FAQs. Monitor and record stress-related behaviors to correlate with experimental outcomes. Consider using less invasive procedures or alternative models if stress is a significant confounding factor.
Experimental Protocols
Protocol 1: Acclimation and Habituation
Acclimation: Upon arrival, house animals in their designated cages for a minimum of seven days before any experimental procedures begin. During this time, provide standard food, water, and enrichment.
Handling Habituation: For five consecutive days leading up to the experiment, handle each animal in a manner that mimics the experimental procedure (e.g., gentle restraint, mock gavage) for 1-2 minutes daily.
Environmental Habituation: If the experiment involves a novel environment (e.g., a specific testing apparatus), expose the animals to this environment for short durations (e.g., 5-10 minutes) for at least three days prior to the experiment.
Protocol 2: Blood Sampling for Stress Biomarker Analysis
Method Selection: Choose the least invasive blood collection method appropriate for the species and required blood volume (e.g., saphenous vein puncture over retro-orbital bleeding).
Restraint: Use a restraint device that has been habituated to the animal, or utilize manual restraint by a trained handler. For some species, a mild sedative may be used if it does not interfere with the experimental endpoints.
Sampling: Collect the blood sample efficiently and quickly to minimize the duration of restraint.
Post-Procedure Care: Apply gentle pressure to the collection site to stop any bleeding and return the animal to its home cage with its social group. Monitor the animal for any signs of distress.
Technical Support Center: Validating FPL 14294 Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the in vitro activity of FPL 14294. The following information is based on the h...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the in vitro activity of FPL 14294. The following information is based on the hypothesis that FPL 14294 is a G-protein coupled receptor (GPCR) agonist that activates the Gαq signaling pathway, leading to the mobilization of intracellular calcium.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for FPL 14294?
A1: FPL 14294 is hypothesized to be an agonist for a Gq-coupled GPCR. Upon binding to its receptor, it is expected to activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1][2]
Q2: What is the primary in vitro assay to validate FPL 14294 activity?
A2: The primary and most direct method to validate the activity of a Gq-coupled GPCR agonist is an intracellular calcium mobilization assay.[2][3] This assay measures the transient increase in cytosolic calcium concentration following compound stimulation.
Q3: What cell lines are suitable for this assay?
A3: A variety of cell lines can be used, including commercially available cell lines stably expressing a specific GPCR of interest (e.g., HEK293, CHO). It is crucial to select a cell line with low endogenous receptor expression to minimize background noise.[2] If the specific target receptor of FPL 14294 is known, using a cell line overexpressing this receptor is recommended.
Q4: What are the key reagents and equipment needed for a calcium mobilization assay?
A4: Key reagents include a suitable cell line, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM), and a buffer solution. Essential equipment includes a fluorescence microplate reader or a fluorescent microscope capable of kinetic reading with automated injection.
Q5: How should I interpret the data from a calcium mobilization assay?
A5: The data is typically presented as a dose-response curve, where the fluorescence intensity (proportional to intracellular calcium concentration) is plotted against the concentration of FPL 14294. From this curve, you can determine the EC50 (half-maximal effective concentration), which represents the potency of the compound.
Troubleshooting Guides
This section addresses common issues encountered during in vitro validation experiments for FPL 14294.
Issue
Possible Cause
Recommendation
No response or very weak signal
1. Cell health is poor: Cells were overgrown, contaminated, or not viable. 2. Inactive compound: FPL 14294 may have degraded or is inactive. 3. Incorrect assay setup: Wrong filter settings on the reader, or improper dye loading. 4. Receptor not expressed or coupled to Gαq: The chosen cell line may not express the target receptor or the necessary signaling components.
1. Check cell viability: Use trypan blue exclusion to assess cell health before starting the experiment. Ensure cells are seeded at the correct density. 2. Verify compound integrity: Use a fresh stock of FPL 14294. Confirm its identity and purity if possible. 3. Optimize assay parameters: Consult the dye manufacturer's protocol for optimal loading conditions and the instrument manual for correct filter sets. 4. Use a positive control: Test a known agonist for the receptor to confirm cell line functionality. Consider co-transfecting with a Gαq protein to enhance coupling.
High background fluorescence
1. Incomplete dye hydrolysis: The AM ester form of the dye has not been fully cleaved. 2. Cellular autofluorescence: Some cell types exhibit high intrinsic fluorescence. 3. Dye extrusion: Cells are actively pumping the dye out.
1. Increase incubation time/temperature: Allow more time for cellular esterases to cleave the AM group. 2. Use a background correction: Subtract the fluorescence of unloaded cells from your measurements. 3. Use a probenecid solution: Probenecid is an inhibitor of organic anion transporters and can prevent dye extrusion.
Variable results between wells/experiments
1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Temperature fluctuations: Inconsistent temperatures during incubation or reading.
1. Ensure proper cell suspension: Mix cells thoroughly before seeding to ensure a uniform monolayer. 2. Use calibrated pipettes: Ensure all pipettes are properly calibrated. Use automated liquid handlers for high-throughput screening. 3. Maintain stable conditions: Use a temperature-controlled incubator and plate reader.
Signal saturates at low concentrations
1. Dye saturation: The intracellular calcium concentration exceeds the dynamic range of the dye. 2. Receptor overexpression: High receptor density can lead to a maximal response at low agonist concentrations.
1. Use a lower affinity dye: Switch to a calcium indicator with a higher Kd. 2. Reduce receptor expression: Use a cell line with a lower, more physiologically relevant level of receptor expression.
This protocol describes the measurement of intracellular calcium mobilization in response to FPL 14294 using a fluorescent microplate reader.
Materials:
HEK293 cells stably expressing the target GPCR
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Fluo-4 AM calcium indicator dye
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
FPL 14294 stock solution
96-well black, clear-bottom microplates
Procedure:
Cell Seeding:
One day before the experiment, seed the HEK293 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of DMEM with 10% FBS.
Incubate overnight at 37°C in a 5% CO2 incubator.
Dye Loading:
Prepare a loading buffer by adding Fluo-4 AM and Pluronic F-127 to HBSS with 20 mM HEPES to final concentrations of 4 µM and 0.02%, respectively.
Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
Incubate the plate for 60 minutes at 37°C in the dark.
Compound Preparation:
Prepare a 2X serial dilution of FPL 14294 in HBSS with 20 mM HEPES.
Fluorescence Measurement:
Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
Program the reader to take kinetic readings every second for a total of 120 seconds.
Initiate the reading and, after establishing a stable baseline for 20 seconds, use the instrument's injector to add 100 µL of the 2X FPL 14294 solution to each well.
Data Analysis:
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
Plot ΔF against the logarithm of the FPL 14294 concentration.
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative Data Summary
The following table presents hypothetical data for FPL 14294 and a known standard agonist in a calcium mobilization assay.
Compound
EC50 (nM)
Maximum Response (% of Standard)
FPL 14294
15.2
95%
Standard Agonist
8.5
100%
Visualizations
Signaling Pathway of FPL 14294
Caption: Proposed Gαq signaling pathway for FPL 14294.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the in vitro calcium mobilization assay.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for a "no signal" result.
Technical Support Center: Off-Target Effects of Novel CCK-8 Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with novel cholecystokinin-8 (CCK-8) agonists. The information is designed to help you anticip...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with novel cholecystokinin-8 (CCK-8) agonists. The information is designed to help you anticipate, identify, and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets for CCK-8 agonists?
A1: The primary targets for CCK-8 and its agonists are the two types of cholecystokinin receptors: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B).[1][2][3] The CCK1 receptor has a high affinity for sulfated CCK peptides and is found predominantly in peripheral tissues like the gallbladder, pancreas, and parts of the gastrointestinal tract.[2][3] The CCK2 receptor binds with similar high affinity to both sulfated and non-sulfated CCK peptides, as well as the hormone gastrin, and is primarily located in the brain and stomach.
Q2: What are potential off-target effects of novel CCK-8 agonists?
A2: Off-target effects occur when a compound binds to and activates receptors other than its intended targets. For novel CCK-8 agonists, this could involve:
Binding to the wrong CCK receptor subtype: A highly selective CCK1R agonist might show some activity at CCK2R at higher concentrations, and vice versa.
Interacting with other G protein-coupled receptors (GPCRs): Due to structural similarities among GPCRs, novel agonists may interact with entirely different receptor families.
Non-receptor mediated effects: At high concentrations, some compounds can interfere with cellular processes non-specifically, leading to toxicity or confounding results in functional assays. It's crucial to distinguish true off-target receptor activation from general cytotoxicity.
Q3: How can I begin to assess the selectivity of my novel CCK-8 agonist?
A3: A primary assessment of selectivity involves screening your agonist against a panel of receptors. This typically starts with comparing its binding affinity and functional potency at CCK1R versus CCK2R. A highly selective agonist will show a significant difference in affinity and/or potency for one receptor subtype over the other. For broader off-target profiling, commercial services offer screening against large panels of known GPCRs, ion channels, and kinases.
Q4: My CCK-8 agonist is showing an effect in a cell viability assay (like a CCK-8 or MTT assay). Does this indicate an off-target effect?
A4: Not necessarily. First, it is critical to distinguish between CCK-8, the octapeptide agonist, and the Cell Counting Kit-8 (CCK-8), a commercial assay for measuring cell viability and proliferation. An effect of your CCK-8 agonist in a cell viability assay could indicate several things:
On-target mitogenic effects: CCK receptors, upon activation, can trigger signaling pathways involved in cell proliferation, such as the MAPK and PI3K/AKT cascades.
Off-target effects: The agonist could be activating another receptor on the cells that influences proliferation.
Cytotoxicity: The compound itself may be toxic to the cells at the concentrations tested, leading to a decrease in viability.
Assay Interference: The agonist compound may directly interfere with the assay reagents. For example, compounds with reducing properties can react with the tetrazolium salt in CCK-8 or MTT assays, causing a color change independent of cellular activity.
A fundamental method to determine the binding affinity of a novel agonist at on- and off-target receptors is the radioligand competition binding assay. This assay measures how effectively your unlabeled compound (the "competitor") displaces a known high-affinity radiolabeled ligand from the receptor.
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol: Radioligand Competition Assay for CCK Receptors
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with CCK1R) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
Total Binding: Membranes + radioligand (e.g., [³H]propionyl-CCK-8) + assay buffer.
Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of a known unlabeled CCK ligand (e.g., 1 µM CCK-8).
Competition: Membranes + radioligand + increasing concentrations of your novel unlabeled agonist.
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
Scintillation Counting: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
Determine the percentage of specific binding inhibited by your novel agonist at each concentration.
Plot the percent inhibition against the log concentration of your agonist.
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of your agonist that inhibits 50% of specific binding).
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide: Radioligand Binding Assays
Problem
Potential Cause
Recommended Solution
High Non-Specific Binding (NSB > 30% of Total)
1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is "sticky" and binds to filters.
1. Perform a saturation binding experiment to determine the Kd and use the radioligand at a concentration close to its Kd. 2. Increase the number of wash steps or the volume of wash buffer. 3. Pre-treat filters with a blocking agent like polyethyleneimine (PEI).
Low Specific Binding Signal
1. Low receptor expression in membranes. 2. Degraded radioligand or membranes. 3. Incubation time is too short.
1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well. 2. Use fresh reagents and store them properly. 3. Optimize incubation time to ensure binding has reached equilibrium.
Poor Curve Fit / High Data Scatter
1. Pipetting errors. 2. Agonist solubility issues at high concentrations. 3. Incomplete separation of bound and free ligand.
1. Use calibrated pipettes and ensure proper mixing. 2. Check the solubility of your compound in the assay buffer. Use a co-solvent like DMSO if necessary, ensuring the final concentration does not affect the assay. 3. Ensure the vacuum on the cell harvester is sufficient for rapid filtration.
Functional Off-Target Assessment
Observing binding is not enough; you must confirm that this binding leads to a functional response (or lack thereof). Functional assays measure the downstream consequences of receptor activation, such as the generation of second messengers.
CCK Receptor Signaling Pathways
CCK receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 and Gs proteins to activate downstream signaling cascades. Understanding these pathways is key to designing functional assays.
A Comparative Guide to FPL 14294 and Other CCK-8 Agonists for Researchers
This guide provides an objective comparison of FPL 14294 with other cholecystokinin octapeptide (CCK-8) agonists, focusing on performance backed by experimental data. It is intended for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides an objective comparison of FPL 14294 with other cholecystokinin octapeptide (CCK-8) agonists, focusing on performance backed by experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring therapeutic agents targeting CCK receptors.
Introduction to CCK-8 and its Agonists
Cholecystokinin octapeptide (CCK-8) is a crucial gut-brain hormone that regulates a variety of physiological processes, including satiety, gallbladder contraction, and pancreatic secretion. Its potential as a therapeutic agent, particularly for appetite suppression, is significant. However, the clinical utility of native CCK-8 is hampered by its very short biological half-life and poor bioavailability[1]. This has driven the development of more stable and potent synthetic analogs, such as FPL 14294.
FPL 14294: A Profile
FPL 14294, chemically identified as [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], is a metabolically stable analog of CCK-8[1]. It has been engineered to overcome the primary limitations of the native peptide while retaining its biological activity. A standout feature of FPL 14294 is its potent anorectic (appetite-suppressing) activity, even when administered intranasally, a route where native CCK-8 is ineffective[1].
Performance Comparison: FPL 14294 vs. Other CCK-8 Agonists
The following tables summarize the quantitative data comparing FPL 14294 with native CCK-8 and another stable analog, (pGlu-Gln)-CCK-8.
Significantly more potent in inhibiting 3-hour food intake.
FPL 14294
Intranasal
21-h fasted rats
N/A (CCK-8 inactive)
Active at 5 µg/kg; CCK-8 was inactive at doses up to 500 µg/kg.
(pGlu-Gln)-CCK-8
Injection (twice daily)
Normal mice
Data not available
Led to significantly lowered body weights and decreased calorie intake over 28 days.
Signaling Pathways and Mechanisms of Action
CCK-8 and its agonists exert their effects primarily through two G protein-coupled receptors (GPCRs): CCK-A (or CCK1) and CCK-B (or CCK2). The anorectic effects of FPL 14294 are mediated by the CCK-A receptor. Upon binding, these agonists can trigger multiple intracellular signaling cascades.
One of the primary pathways involves the activation of Phospholipase C (PLC), which leads to the production of inositol 1,4,5-trisphosphate (IP3) and subsequent mobilization of intracellular calcium. Additionally, CCK receptor activation can modulate other important pathways, including the Protein Kinase A (PKA), p38 MAPK, and NF-κB signaling cascades, which are involved in inflammation and other cellular responses.
Caption: CCK Receptor Signaling Cascade.
Experimental Methodologies
Detailed protocols are essential for the accurate assessment and comparison of CCK-8 agonists. Below are methodologies for key experiments.
Experimental Workflow for Agonist Comparison
The logical flow for evaluating a novel agonist like FPL 14294 against a standard like CCK-8 involves a multi-step process from in vitro characterization to in vivo validation.
Caption: Workflow for comparing novel CCK agonists.
Radioligand Binding Assay (for Receptor Affinity)
Objective: To determine the binding affinity (Ki) of FPL 14294 and other agonists for CCK-A and CCK-B receptors.
Protocol:
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either CCK-A or CCK-B receptors.
Competitive Binding: Incubate the membrane preparations with a constant concentration of a radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled test agonist (e.g., FPL 14294).
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).
Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of agonist that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Measurement (for Gs/Gi-coupled Receptors)
While CCK receptors primarily couple to Gq, they can also influence adenylyl cyclase activity. This assay measures changes in intracellular cyclic AMP (cAMP) to determine agonist or antagonist activity at Gs or Gi-coupled receptors.
Objective: To measure the functional potency (EC₅₀) of an agonist by quantifying its effect on cAMP production.
Protocol:
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 or HEK293-T cells) in multi-well plates.
Pre-incubation: Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
Stimulation: Add varying concentrations of the test agonist and incubate for a predetermined time (e.g., 15-30 minutes) to allow for cAMP accumulation.
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
In Vivo Anorectic Activity Assay
Objective: To evaluate the in vivo efficacy of CCK-8 agonists in reducing food intake.
Protocol:
Animal Model: Use adult male rats (e.g., Sprague-Dawley) fasted for a period to ensure robust feeding behavior (e.g., 21 hours).
Acclimation: Acclimate animals to the testing environment and administration procedures.
Drug Administration: Administer the test compound (FPL 14294, CCK-8, or vehicle control) via the desired route (e.g., intraperitoneal or intranasal) at various doses.
Feeding Measurement: Thirty minutes post-administration, provide the animals with pre-weighed food. Measure the cumulative food intake at specific time points (e.g., 1, 2, and 3 hours).
Data Analysis: Compare the food intake in the drug-treated groups to the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent anorectic effect. Ensure that the effect is not an indirect consequence of altered water intake by monitoring water consumption.
Conclusion
The available data strongly indicate that FPL 14294 is a superior CCK-8 agonist compared to the native peptide for therapeutic applications requiring appetite suppression. While its in vitro receptor affinity and potency are comparable to CCK-8, its significantly enhanced metabolic stability translates to over 200-fold greater in vivo potency in reducing food intake. Furthermore, its novel intranasal activity represents a major advancement in drug delivery for this class of compounds, offering a non-invasive administration route where CCK-8 is ineffective. Compared to other stable analogs like (pGlu-Gln)-CCK-8, which has also shown promise in long-term weight management, FPL 14294's high potency and unique delivery profile make it a compelling candidate for further development. Future research should focus on direct, head-to-head comparisons of these advanced analogs to fully elucidate their relative therapeutic potentials.
Comparing intranasal vs systemic FPL 14294 delivery
Consequently, it is not possible to provide a comparison of its intranasal versus systemic delivery methods, nor to generate the requested data tables, experimental protocols, and visualizations. The designation "FPL 142...
Author: BenchChem Technical Support Team. Date: November 2025
Consequently, it is not possible to provide a comparison of its intranasal versus systemic delivery methods, nor to generate the requested data tables, experimental protocols, and visualizations.
The designation "FPL 14294" may represent an internal development code that has not been disclosed in public forums, scientific literature, or clinical trial registries. Without access to foundational information about the compound—such as its mechanism of action, therapeutic target, and preclinical or clinical data—a scientifically accurate and objective comparison guide cannot be constructed.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly, as the information is not present in the public domain.
Validation
A Comparative Guide: The Enhanced Efficacy of FPL 14294 Over Native CCK-8
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the synthetic cholecystokinin (CCK) analog, FPL 14294, and the native peptide, CCK-8. The data presented h...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cholecystokinin (CCK) analog, FPL 14294, and the native peptide, CCK-8. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, demonstrates the superior therapeutic potential of FPL 14294, particularly in the context of appetite suppression.
Executive Summary
FPL 14294, a metabolically stable analog of CCK-8, exhibits a significantly enhanced anorectic profile compared to its native counterpart. While maintaining a comparable in vitro receptor binding affinity and potency for gallbladder contraction, FPL 14294 is over 200 times more potent in inhibiting food intake in fasted rats. A key differentiator is its efficacy upon intranasal administration, a route where native CCK-8 is inactive. This enhanced in vivo potency and alternative delivery route position FPL 14294 as a promising candidate for therapeutic applications targeting satiety and weight management.
Data Presentation
The following tables summarize the quantitative comparison between FPL 14294 and native CCK-8 based on available experimental data.
Table 3: In Vivo Efficacy - Anorectic Activity in Fasted Rats
Compound
Administration Route
Potency (Food Intake Inhibition)
Effective Dose
Native CCK-8
Intraperitoneal
Baseline
-
Intranasal
Inactive at doses up to 500 µg/kg
-
FPL 14294
Intraperitoneal
>200 times more potent than CCK-8
-
Intranasal
Potent anorectic activity
5 µg/kg
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Receptor Binding Assay
Objective: To determine the binding affinity of FPL 14294 and native CCK-8 to CCK-A and CCK-B receptors.
Methodology:
Membrane Preparation: Membranes are prepared from tissues or cells expressing either CCK-A (e.g., guinea pig pancreas) or CCK-B (e.g., guinea pig cerebral cortex) receptors.
Radioligand: A radiolabeled CCK analog, such as [125I]Bolton-Hunter-CCK-8, is used as the ligand.
Competition Binding: The membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (native CCK-8 or FPL 14294).
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Gallbladder Contraction Assay
Objective: To assess the potency of FPL 14294 and native CCK-8 in inducing gallbladder muscle contraction.
Methodology:
Tissue Preparation: Gallbladders are excised from guinea pigs and longitudinal muscle strips are prepared.
Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
Isometric Tension Recording: The strips are connected to isometric force transducers to record changes in muscle tension.
Cumulative Concentration-Response: After an equilibration period, cumulative concentrations of either native CCK-8 or FPL 14294 are added to the organ bath.
Data Analysis: The contractile responses are measured, and concentration-response curves are constructed to determine the EC50 value (the concentration that produces 50% of the maximal response).
Anorectic Activity in Fasted Rats
Objective: To evaluate the in vivo efficacy of FPL 14294 and native CCK-8 in suppressing food intake.
Methodology:
Animal Model: Male Sprague-Dawley rats are used. The animals are fasted for 21 hours prior to the experiment but have free access to water.
Drug Administration:
Intraperitoneal (IP): FPL 14294 or native CCK-8 is dissolved in a suitable vehicle and administered via intraperitoneal injection.
Intranasal (IN): A solution of FPL 14294 or native CCK-8 is administered into the nostrils of the rats using a micropipette.
Food Intake Measurement: Immediately after drug administration, the rats are presented with a pre-weighed amount of food. Food intake is measured at specific time points (e.g., over a 3-hour period).
Data Analysis: The food intake in the treated groups is compared to that of a vehicle-treated control group to determine the percentage of inhibition. The anorectic effects are further characterized by determining the effective dose (ED50) for food intake suppression. The involvement of CCK receptor subtypes is investigated by pre-treating animals with selective CCK-A (e.g., MK-329) or CCK-B (e.g., L365,260) antagonists.
Signaling Pathways
Both native CCK-8 and its analog, FPL 14294, are believed to exert their physiological effects through the activation of CCK-A and CCK-B receptors, which are G-protein coupled receptors (GPCRs). The anorectic effects of both compounds are mediated through the CCK-A receptor.
Cross-reactivity of FPL 14294 with other receptors
A comprehensive search for the compound designated FPL 14294 has yielded no publicly available data regarding its pharmacological profile, including its primary receptor and any potential cross-reactivity with other rece...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search for the compound designated FPL 14294 has yielded no publicly available data regarding its pharmacological profile, including its primary receptor and any potential cross-reactivity with other receptors.
Efforts to retrieve information on FPL 14294 through various scientific databases and search engines have been unsuccessful. Consequently, the core requirements of the requested comparison guide, including data presentation on cross-reactivity, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.
It is possible that FPL 14294 is an internal or preclinical designation not yet disclosed in public forums or scientific literature. Without access to proprietary data, a comparison of its receptor interaction profile with other alternatives is not feasible.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation or contact the originating institution directly for details regarding its development and pharmacological characteristics.
Validation
A Comparative Analysis of the Anorectic Effects of FPL 14294
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the anorectic agent FPL 14294 with other alternatives, supported by experimental data. The information is...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anorectic agent FPL 14294 with other alternatives, supported by experimental data. The information is intended to aid researchers and professionals in the field of drug development in understanding the efficacy and mechanisms of these compounds.
Reproducibility and Efficacy of FPL 14294
FPL 14294 is a potent and intranasally active cholecystokinin-A (CCK-A) receptor agonist.[1] Preclinical studies in rats have demonstrated its efficacy in reducing food intake. One key study established that FPL 14294 is significantly more potent than the endogenous cholecystokinin octapeptide (CCK-8) in inhibiting feeding.[1] While this foundational study provides strong evidence for its anorectic effects, the broader reproducibility of these findings would be strengthened by additional independent investigations. The anorectic activity of FPL 14294 is mediated by the CCK-A receptor, as its effects are blocked by a specific CCK-A antagonist.[1]
Comparative Efficacy of Anorectic Agents
To provide a comprehensive overview, the following table summarizes the quantitative data on the anorectic effects of FPL 14294 in comparison to other anorectic agents from different pharmacological classes. It is important to note that direct head-to-head comparative studies for all these agents are limited, and the data presented is compiled from various preclinical studies.
The anorectic effect of FPL 14294 is initiated by its binding to and activation of the CCK-A receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that ultimately lead to a feeling of satiety. The primary signaling pathway involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events in vagal afferent neurons are crucial for transmitting satiety signals to the brain.
Caption: CCK-A Receptor Signaling Pathway for Satiety.
Experimental Protocols
The following section details a general experimental protocol for assessing the anorectic effects of a test compound in a rodent model, based on common practices in the field.
Rodent Model for Anorectic Drug Screening
1. Animals:
Male Sprague-Dawley or Wistar rats are commonly used.
Animals are typically housed individually to allow for accurate food intake measurement.
A period of acclimatization to the housing conditions and diet is essential before the experiment.
2. Housing and Diet:
Animals are maintained on a standard laboratory chow and have free access to water.
The vivarium should have a controlled light-dark cycle (e.g., 12:12 hours).
3. Experimental Procedure:
Fasting: Animals are typically fasted for a period (e.g., 18-24 hours) to ensure robust and consistent food intake upon refeeding.
Drug Administration: The test compound (e.g., FPL 14294) is administered via the desired route (e.g., intranasal, intraperitoneal, oral gavage) at various doses. A vehicle control group is essential.
Refeeding and Data Collection: Immediately after drug administration, pre-weighed food is provided. Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage should be collected and accounted for.
Behavioral Observation: Animals should be observed for any signs of toxicity or behavioral changes that could indirectly affect food intake.
4. Data Analysis:
Food intake is typically expressed as grams consumed or as a percentage of the vehicle-treated control group.
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug's effect on food intake at different doses and time points.
Workflow for Anorectic Drug Efficacy Testing
Caption: Workflow for Anorectic Drug Efficacy Testing.
Unraveling the Therapeutic Potential of Anti-Obesity Compounds: A Comparative Analysis
In the landscape of pharmacological interventions for obesity, a continuous quest for novel compounds with superior efficacy and safety profiles is underway. While the experimental compound FPL 14294 is not documented in...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of pharmacological interventions for obesity, a continuous quest for novel compounds with superior efficacy and safety profiles is underway. While the experimental compound FPL 14294 is not documented in publicly available scientific literature, this guide provides a comparative framework for evaluating new molecular entities against established anti-obesity medications. To illustrate this framework, we will compare three existing drugs with distinct mechanisms of action: Liraglutide (a GLP-1 receptor agonist), Orlistat (a lipase inhibitor), and Phentermine/Topiramate (a combination sympathomimetic and anticonvulsant).
Comparative Efficacy and Safety of Existing Anti-Obesity Compounds
The following table summarizes the quantitative data on the performance of selected, well-characterized anti-obesity drugs. This structured format allows for a direct comparison of their efficacy in promoting weight loss and their associated common adverse effects.
To understand the pharmacological effects of these compounds, it is crucial to visualize their signaling pathways. The following diagrams, generated using the DOT language, illustrate the distinct mechanisms through which these drugs exert their anti-obesity effects.
Caption: Liraglutide's signaling pathway.
Caption: Orlistat's mechanism of action.
Caption: Phentermine/Topiramate's central mechanism.
Experimental Protocols for Key Clinical Trials
The data presented in this guide are derived from pivotal clinical trials. Understanding the methodologies of these studies is essential for a critical evaluation of the results.
SCALE (Satiety and Clinical Adiposity−Liraglutide Evidence) Trial for Liraglutide
Study Design: A 56-week, randomized, double-blind, placebo-controlled, multicenter trial.
Participant Population: 3,731 patients with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with comorbidities (hypertension or dyslipidemia).
Dosage: Liraglutide 3.0 mg administered subcutaneously once daily, or placebo.
Primary Endpoint: Mean percentage change in body weight from baseline to week 56.
The workflow for a typical clinical trial, such as the SCALE trial, is outlined in the diagram below.
Caption: A generalized clinical trial workflow.
XENDOS (Xenical in the Prevention of Diabetes in Obese Subjects) Trial for Orlistat
Study Design: A 4-year, randomized, double-blind, placebo-controlled, multicenter trial.
Participant Population: 3,305 patients with obesity.
Dosage: Orlistat 120 mg three times daily, or placebo, in conjunction with a lifestyle intervention.
Primary Endpoint: Cumulative incidence of type 2 diabetes and change in body weight.
CONQUER (Controlled, Randomized Trial of Phentermine/Topiramate for Obesity) Trial
Study Design: A 56-week, randomized, double-blind, placebo-controlled, multicenter trial.
Participant Population: 2,487 overweight or obese adults with two or more comorbidities.
Dosage: Once-daily phentermine/topiramate at two different doses (7.5 mg/46 mg and 15 mg/92 mg) or placebo.
Primary Endpoint: Mean percentage change in body weight and the proportion of patients achieving at least 5% weight loss.
This guide provides a foundational framework for the comparative analysis of anti-obesity compounds. As data for new entities such as FPL 14294 become available, they can be integrated into this structure to facilitate a comprehensive and objective evaluation against existing therapeutic options.
Validation
Statistical analysis of FPL 14294 study results
Information regarding "FPL 14294" is not publicly available. Following a comprehensive search for "FPL 14294 study results," no specific information, quantitative data, or experimental protocols related to a compound or...
Author: BenchChem Technical Support Team. Date: November 2025
Information regarding "FPL 14294" is not publicly available.
Following a comprehensive search for "FPL 14294 study results," no specific information, quantitative data, or experimental protocols related to a compound or study with this identifier could be located in the public domain.
It is possible that "FPL 14294" represents an internal project code, a compound in a very early stage of development with no published data, or a discontinued project. The search results did not yield any scientific literature, clinical trial records, or other documentation that would allow for a statistical analysis or comparison as requested.
One search result indicated a pill marking "10 fpl" is associated with the drug Piroxicam, but there is no further information linking this to a study or compound designated "FPL 14294".
Without access to the necessary data, it is not possible to create the requested comparison guide, including data tables and visualizations. Further clarification on the identity of "FPL 14294" or an alternative designation would be required to proceed.
Comparative
No Peer-Reviewed Studies Found for FPL 14294
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no peer-reviewed studies, clinical data, or alternative identifiers for a compound designated "FPL 14294" have be...
Author: BenchChem Technical Support Team. Date: November 2025
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no peer-reviewed studies, clinical data, or alternative identifiers for a compound designated "FPL 14294" have been found.
This absence of information prevents the creation of a comparison guide as requested. The identifier "FPL 14294" does not appear to correspond to a publicly disclosed pharmaceutical agent or research compound. It is possible that this designation represents an internal code for a compound that was discontinued in early development and never publicly reported.
Without access to any scientific data regarding its chemical structure, mechanism of action, or therapeutic target, it is impossible to:
Identify and compare it with alternative therapeutic agents.
Summarize quantitative data regarding its performance.
Detail experimental protocols from cited studies.
Generate diagrams of signaling pathways or experimental workflows.
Further investigation would require additional information, such as the chemical name, the developing organization, or the intended therapeutic area associated with FPL 14294. Without such details, a comparative analysis as outlined in the request cannot be performed.
Validation
Independent Validation of Ensifentrine (FPL 14294) Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ensifentrine (formerly known as FPL 14294 and RPL554), a first-in-class dual phosphodiesterase 3 and 4 (PDE3...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ensifentrine (formerly known as FPL 14294 and RPL554), a first-in-class dual phosphodiesterase 3 and 4 (PDE3/PDE4) inhibitor, with established therapies for chronic obstructive pulmonary disease (COPD). The data presented is compiled from publicly available clinical trial results and pharmacological studies to offer an independent validation of Ensifentrine's performance.
Ensifentrine is an investigational drug that combines bronchodilator and anti-inflammatory effects in a single molecule.[1][2] Its novel mechanism of action has shown potential for improving lung function and reducing exacerbations in patients with COPD.[3][4] This guide will compare its efficacy and mechanism of action with a selective PDE4 inhibitor, a long-acting muscarinic antagonist (LAMA), and a combination therapy of a long-acting beta-agonist (LABA) and an inhaled corticosteroid (ICS).
Performance Comparison: Ensifentrine vs. Alternatives
The following tables summarize the quantitative data from clinical trials, focusing on key endpoints for COPD treatment: change in forced expiratory volume in one second (FEV1) and reduction in exacerbation rates.
Table 1: Comparison of Bronchodilator Effects (Change in FEV1)
Drug Class
Compound
Dosage
Study Duration
Mean Improvement in FEV1 from Baseline (placebo-corrected)
Key Findings & Citations
Dual PDE3/PDE4 Inhibitor
Ensifentrine
3 mg (nebulized)
24 weeks
87 mL (ENHANCE-1) and 94 mL (ENHANCE-2)
Statistically significant improvements in lung function.[4]
Ensifentrine (pMDI)
300 µg, 1000 µg, 3000 µg
7 days
205 mL, 277 mL, 326 mL (peak FEV1)
Dose-dependent improvement in lung function.
Selective PDE4 Inhibitor
Roflumilast
500 µg (oral)
52 weeks
39 mL
Modest but significant improvement in lung function in severe COPD.
Roflumilast
500 µg (oral)
24 weeks
97 mL
Improvement in FEV1 in moderate to severe COPD.
LAMA
Tiotropium
18 µg (inhaled)
4 years
87-127 mL (pre-drug)
Sustained improvement in lung function.
LABA/ICS Combination
Salmeterol/Fluticasone
50/500 µg
3 months
Significantly greater improvement than theophylline
Improved lung function compared to traditional therapy.
Table 2: Comparison of Anti-inflammatory Effects (Exacerbation Rate Reduction)
Drug Class
Compound
Study Duration
Reduction in Moderate-to-Severe Exacerbations (vs. placebo)
Key Findings & Citations
Dual PDE3/PDE4 Inhibitor
Ensifentrine
24 weeks
42% (ENHANCE-2)
Significant reduction in the rate of exacerbations.
Selective PDE4 Inhibitor
Roflumilast
1 year
36% (in GOLD stage IV patients)
Reduced exacerbations in very severe COPD.
Roflumilast
24 weeks
34%
Primarily a reduction in mild exacerbations.
LAMA
Tiotropium
4 years
Hazard Ratio: 0.86
Reduced risk of first exacerbation.
LABA/ICS Combination
Salmeterol/Fluticasone
Not specified
Reduced exacerbation rates in patients with FEV1 <50% predicted
Effective in more severe COPD.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Ensifentrine and a typical clinical trial workflow for evaluating its efficacy.
Figure 1. Ensifentrine's dual inhibition of PDE3 and PDE4 increases cAMP levels, leading to bronchodilation and reduced inflammation.
Figure 2. A typical randomized, placebo-controlled clinical trial design used to evaluate the efficacy and safety of Ensifentrine.
Experimental Protocols
The clinical trials referenced in this guide generally follow a randomized, double-blind, placebo-controlled design. Below are summarized methodologies for the key experiments.
ENHANCE-1 and ENHANCE-2 Trials (Ensifentrine)
Objective: To evaluate the efficacy and safety of nebulized ensifentrine for the maintenance treatment of moderate to severe COPD.
Primary Endpoints: Changes in lung function (FEV1, FEV1/FVC) and clinical symptoms (SGRQ).
Conclusion
The available data from clinical trials suggest that Ensifentrine (FPL 14294) offers a promising dual-action approach to COPD management by providing both bronchodilation and anti-inflammatory effects. Its performance in improving lung function and reducing exacerbation rates appears comparable or favorable to existing therapies. The information presented in this guide, based on a range of studies, serves as a tool for researchers to independently assess the findings related to this novel compound. Further independent, long-term studies will be crucial to fully establish its position in the therapeutic landscape for COPD.
Prudent Disposal of Fpl 14294: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This document outlines the essential proced...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This document outlines the essential procedures for the proper disposal of Fpl 14294, a novel cholecystokinin octapeptide (CCK-8) agonist.
Important Notice: A specific Safety Data Sheet (SDS) for Fpl 14294 is not publicly available. The following procedures are based on general best practices for the handling and disposal of research-grade peptides and CCK-8 agonists. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and facilities.
I. Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, adherence to standard laboratory safety practices is mandatory. In the absence of a specific SDS, Fpl 14294 should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Ventilation: Handle lyophilized powders and concentrated solutions of Fpl 14294 in a certified chemical fume hood to prevent inhalation of aerosolized particles.
Spill Management: In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for chemical agents.
II. Segregation of Fpl 14294 Waste Streams
Proper waste segregation at the point of generation is critical to ensure safe and compliant disposal. Establish three distinct waste streams for Fpl 14294:
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.
Liquid Waste: Unused or expired Fpl 14294 solutions.
Solid Waste: Contaminated vials, pipette tips, gloves, and lyophilized powder.
III. Step-by-Step Disposal Procedures
The appropriate disposal method for Fpl 14294 will depend on its form and local regulations.
A. Sharps Disposal
All sharps contaminated with Fpl 14294 must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container. These containers should be clearly labeled as containing pharmaceutical or chemical waste. Do not overfill sharps containers; seal them when they are approximately three-quarters full and follow institutional guidelines for final disposal.
B. Liquid Waste Disposal
Unused or expired Fpl 14294 solutions require chemical inactivation before disposal.[1]
Chemical Inactivation:
Oxidation: Treatment with a strong oxidizing agent, such as a fresh 10% bleach solution, can be effective for degrading peptides. The specific concentration and contact time may vary, so it is advisable to consult with your EHS office.
Hydrolysis: Adjusting the pH of the peptide solution to the alkaline range (e.g., with sodium hydroxide) can catalyze the hydrolysis of peptide bonds.[1]
Disposal of Inactivated Liquid Waste: After the recommended contact time for chemical inactivation, the neutralized liquid waste may be permissible for drain disposal with copious amounts of water, provided this is in accordance with local and institutional regulations.[1] Always verify with your institution's EHS department before any drain disposal.
C. Solid Waste Disposal
Lyophilized Powder: Small quantities of expired or unused lyophilized Fpl 14294 powder should be dissolved in a suitable solvent (e.g., water or a buffer) and then subjected to the chemical inactivation procedures outlined for liquid waste.[1]
Contaminated Materials: All non-sharp solid waste that has come into contact with Fpl 14294, such as empty vials, pipette tips, and contaminated gloves, should be placed in a designated hazardous waste container.[1] This container should be clearly labeled and stored in a designated hazardous waste accumulation area. Arrange for pickup and disposal by your institution's certified hazardous waste management service.
IV. Quantitative Data
As a specific SDS for Fpl 14294 is not available, no quantitative data for this compound can be provided. The following table summarizes the types of information that would be found in an SDS for a research-grade peptide.
Property
Value
Physical State
Data not available for Fpl 14294. Typically a lyophilized white powder.
Solubility
Data not available for Fpl 14294. Solubility of peptides can vary. It is recommended to first attempt dissolution in sterile, distilled water or a mild acidic buffer.
Stability
Data not available for Fpl 14294. Peptides are generally sensitive to temperature and moisture. Store in a cool, dry, and dark place.
Toxicity
Data not available for Fpl 14294. The toxicological properties have not been fully investigated. Handle with caution.
Decontamination Agent
Data not available for Fpl 14294. For peptide toxins, a 0.5-1.0% final concentration of sodium hypochlorite with a minimum contact time of 20-60 minutes is often recommended.
V. Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of Fpl 14294 are not publicly available. For related peptide compounds, the primary "protocol" for disposal is incineration under controlled conditions by a licensed facility. This method ensures the complete destruction of the biologically active peptide.
VI. Disposal Workflow Visualization
The following diagram illustrates a logical workflow for determining the proper disposal procedure for a research compound like Fpl 14294 in a laboratory setting.
Caption: Logical workflow for the disposal of Fpl 14294.
Essential Safety and Handling Guide for Formaldehyde
Disclaimer: The following information is provided for formaldehyde. The initial query for "Fpl 14294" did not yield a specific chemical substance, suggesting a possible typographical error.
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following information is provided for formaldehyde. The initial query for "Fpl 14294" did not yield a specific chemical substance, suggesting a possible typographical error. This guide is based on the assumption that the intended substance was formaldehyde, a common laboratory chemical with significant, well-documented hazards.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling formaldehyde. It offers procedural, step-by-step guidance for safe operations and disposal.
Formaldehyde is a colorless, strong-smelling gas that is commonly found in aqueous solutions.[1][2] It is a known human carcinogen, a sensitizing agent, and a severe irritant to the eyes, nose, throat, and respiratory system.[2][3][4] Therefore, strict adherence to safety protocols is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the concentration of formaldehyde and the specific laboratory procedures being performed. All contact with liquids containing 1% or more formaldehyde should be prevented through the use of impervious chemical protective clothing and appropriate eye and face protection.
Core PPE Requirements:
Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection: Chemically resistant gloves are mandatory. For concentrated formaldehyde, medium or heavyweight nitrile, neoprene, or PVC gloves are recommended. For dilute solutions (10% or less), disposable nitrile gloves may be sufficient. It is good practice to double-glove when necessary.
Body Protection: A lab coat, preferably one that is chemically resistant, must be worn. When handling larger quantities where splashing is likely, a chemically resistant apron should also be used. Always wear long pants and closed-toe shoes.
Respiratory Protection: All work with formaldehyde solutions should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If work must be done outside a fume hood and airborne concentrations may exceed exposure limits, a respirator with a formaldehyde-specific cartridge is required.
Quantitative Exposure Limits
Various governmental agencies have established occupational exposure limits for formaldehyde to protect workers. Adherence to these limits is crucial.
Agency
Exposure Limit Type
Concentration (ppm)
Notes
OSHA
Permissible Exposure Limit (PEL) - TWA
0.75 ppm
8-hour time-weighted average.
Short-Term Exposure Limit (STEL)
2 ppm
15-minute exposure limit.
Action Level (AL) - TWA
0.5 ppm
Threshold for increased monitoring and medical surveillance.
NIOSH
Recommended Exposure Limit (REL) - TWA
0.016 ppm
10-hour time-weighted average.
Ceiling Limit
0.1 ppm
15-minute ceiling.
ACGIH
Threshold Limit Value (TLV) - Ceiling
0.3 ppm
Ceiling limit.
IDLH
Immediately Dangerous to Life or Health
20 ppm
Based on acute inhalation toxicity in humans.
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Operational and Disposal Plans
Experimental Protocols: Safe Handling Procedures
Preparation: Before beginning work, ensure all engineering controls, such as the chemical fume hood, are functioning correctly. An eyewash station and safety shower must be readily accessible.
Handling: Always handle formaldehyde solutions within a certified chemical fume hood. Use secondary containment, such as a tray, to transport bottles of formaldehyde.
Storage: Store formaldehyde in tightly closed, properly labeled containers. It should be stored in a cool, well-ventilated area, away from incompatible materials like oxidizers, acids, and bases. Store in a designated flammable storage cabinet if the solution contains methanol as a stabilizer.
Spill and Emergency Procedures
Small Spills (within a fume hood): If you are trained and feel it is safe to do so, absorb the spill with a formaldehyde neutralizer or absorbent pads. Collect the waste in a sealed container for proper disposal.
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert others. Close the doors and prevent entry. Contact your institution's environmental health and safety (EHS) office for an emergency response.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Disposal Plan
The disposal of formaldehyde waste must comply with local, state, and federal regulations.
Unused Formaldehyde: Unused or off-specification formaldehyde is considered a hazardous waste (EPA hazardous waste number U122) and must be collected for disposal by a certified hazardous waste contractor.
Used Formalin (Working Solutions): In some jurisdictions, used 10% formalin (a 4% formaldehyde solution) that has been spent for its intended purpose may be eligible for drain disposal after neutralization, provided approval is obtained from the local wastewater treatment authority. However, this is not a universal practice.
Neutralization: Formalin can be neutralized with agents like sodium bisulfite or sodium thiosulfate to render it non-hazardous before disposal. The pH should be adjusted to between 6 and 8.
Collection: As a best practice, all formaldehyde waste, including contaminated materials, should be collected in clearly labeled, sealed, and leak-proof containers. Contact your institution's EHS office to arrange for hazardous waste pickup.